Thalidomide-O-amido-C4-NH2 hydrochloride
Description
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Properties
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6.ClH/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDTXDUTMCCMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-O-amido-C4-NH2 Hydrochloride for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C4-NH2 hydrochloride is a crucial molecular tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the well-characterized thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a C4-amine linker. The terminal amine group on the linker provides a versatile chemical handle for conjugation to a "warhead" — a ligand that binds to a specific protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3][4] The hydrochloride salt form of this linker is often utilized to enhance its solubility and stability, making it more amenable for experimental applications.[1]
This technical guide provides a comprehensive overview of this compound, its mechanism of action within a PROTAC, and detailed experimental protocols for its application in targeted protein degradation studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride |
| Synonyms | Thalidomide-linker 3, -oxyacetamide-alkylC4-amine |
| Molecular Formula | C₁₉H₂₃ClN₄O₆ |
| Molecular Weight | 438.87 g/mol |
| CAS Number | 2245697-86-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: The PROTAC Approach
This compound functions as a critical component of a PROTAC. The fundamental mechanism of action for a PROTAC synthesized using this linker involves the formation of a ternary complex between the target protein, the PROTAC itself, and the E3 ubiquitin ligase.
The thalidomide portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This complex is comprised of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1). The other end of the PROTAC, the "warhead," simultaneously binds to the target protein of interest. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.
This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Signaling Pathway of PROTAC-mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
| Compound | Assay Type | Value |
| Thalidomide | TR-FRET | IC50: 22.4 nM |
| Lenalidomide | TR-FRET | IC50: 8.9 nM |
| Pomalidomide | TR-FRET | IC50: 6.4 nM |
| Cy5-conjugated thalidomide (with C4 linker) | Fluorescence Polarization | Kd: 121.6 nM |
Note: The addition of linkers and different assay conditions can influence the measured binding affinity.
Experimental Protocols
Synthesis of a PROTAC using this compound
The terminal primary amine of this compound allows for straightforward conjugation to a "warhead" ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
"Warhead" ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
-
In a clean, dry reaction vial, dissolve the carboxylic acid-containing "warhead" (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and act as a base.
-
In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Western Blot Protocol for Assessing PROTAC-Induced Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Appropriate cell culture medium and supplements
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the desired concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its thalidomide-based Cereblon ligand provides a robust mechanism for hijacking the CRL4-CRBN E3 ubiquitin ligase complex, while the C4-amine linker offers a convenient point of attachment for target-binding ligands. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to effectively utilize this molecule in the pursuit of novel therapeutics based on targeted protein degradation. While specific quantitative binding data for this particular linker conjugate is not widely published, the provided context and protocols offer a strong starting point for its application and characterization in any targeted protein degradation project.
References
An In-depth Technical Guide to Thalidomide-O-amido-C4-NH2 Hydrochloride: Structure, Synthesis, and Application in Targeted Protein Degradation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C4-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation.
Core Chemical Structure and Properties
This compound is a synthetic molecule that conjugates the Cereblon-binding moiety of thalidomide to a C4 amine linker via an ether and amide bond. The hydrochloride salt form generally enhances the compound's solubility and stability.[1]
Chemical Identity
| Parameter | Value |
| IUPAC Name | N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride |
| Synonym(s) | Thalidomide - linker 3; Cereblon Ligand-Linker Conjugates 6 |
| CAS Number | 2245697-86-1 |
| Molecular Formula | C₁₉H₂₃ClN₄O₆ |
| Molecular Weight | 438.86 g/mol [2] |
Physicochemical Data
| Parameter | Value | Source |
| Purity | ≥95% (HPLC) | [2] |
| Storage Conditions | -20°C, away from light, dry, sealed | [3] |
| Appearance | Solid | N/A |
Note: Detailed experimental characterization data such as NMR, Mass Spectrometry, and HPLC are not widely available in peer-reviewed literature and are primarily reported by commercial suppliers.
Role in PROTAC Technology: A Signaling Pathway
Thalidomide-O-amido-C4-NH2 serves as a foundational component for constructing PROTACs. The thalidomide portion of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] A PROTAC is a heterobifunctional molecule, where this Cereblon ligand is connected via a linker (in this case, the O-amido-C4-NH2 chain) to another ligand that binds to a specific protein of interest (POI) targeted for degradation.
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical step in this process. This proximity induces the E3 ligase to ubiquitinate the POI. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[4]
Experimental Protocols
Stage 1: Synthesis of 4-hydroxythalidomide
This intermediate is synthesized from 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride.
-
Reaction: A mixture of 3-hydroxyphthalic anhydride (1.0 equivalent) and 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent) is heated in a suitable solvent like acetic acid.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield 4-hydroxythalidomide.
Stage 2: Synthesis of this compound
This stage involves the alkylation of 4-hydroxythalidomide with a protected C4-amine linker, followed by deprotection and salt formation. A common method for the ether linkage is the Williamson ether synthesis.
-
Alkylation: 4-hydroxythalidomide (1.0 equivalent) is dissolved in a polar aprotic solvent (e.g., DMF). A base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), is added to deprotonate the hydroxyl group. A linker with a leaving group on one end and a protected amine on the other (e.g., N-Boc-4-bromobutylamine) is then added, and the reaction is stirred, likely with heating.
-
Deprotection: Once the alkylation is complete, the Boc-protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
Purification and Salt Formation: The crude product is purified using column chromatography. If the deprotection was performed with an acid other than HCl, the purified free amine can be dissolved in a solvent like ether or dioxane and treated with a solution of HCl to precipitate the desired hydrochloride salt.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation. Its structure allows for the straightforward attachment of a target-binding ligand, enabling the rapid development of novel therapeutics. While detailed public data on its synthesis and characterization are sparse, established chemical principles allow for its reliable preparation. This guide provides a foundational understanding for researchers aiming to utilize this and similar molecules in their drug discovery and development efforts.
References
The Molecular Glue Mechanism of Thalidomide-Based CRBN Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide and its analogs, known as Immunomodulatory imide Drugs (IMiDs), represent a paradigm-shifting class of therapeutics that function as "molecular glues." Their mechanism of action hinges on their ability to bind to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^. This binding event does not inhibit the enzyme but rather reprograms its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN, termed "neosubstrates." This targeted protein degradation is the basis for the therapeutic effects of IMiDs in diseases like multiple myeloma, as well as their tragic teratogenic effects. This guide provides an in-depth technical overview of the core mechanism of action of thalidomide-based CRBN ligands, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and the Role of Thalidomide
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation. E3 ubiquitin ligases, such as the Cullin-RING Ligase 4 (CRL4) complex, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. The CRL4 complex consists of a Cullin 4 (CUL4A or CUL4B) scaffold protein, a RING-box protein 1 (RBX1), and a DNA damage-binding protein 1 (DDB1) adaptor protein.[1] DDB1, in turn, recruits various substrate receptors, one of which is Cereblon (CRBN).[1]
Thalidomide and its derivatives, including lenalidomide and pomalidomide, act as molecular glues by binding to a specific pocket on CRBN.[2] This binding event creates a novel protein interface on the surface of CRBN that can now recognize and bind to specific "neosubstrates."[3] This induced proximity between the E3 ligase complex and the neosubstrate leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[2]
The specificity of which neosubstrates are degraded is determined by the chemical structure of the IMiD. For example, the anti-myeloma activity of lenalidomide is primarily attributed to the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5] Conversely, the teratogenic effects of thalidomide are linked to the degradation of the transcription factor SALL4.[6][7]
Quantitative Data on Ligand Binding and Neosubstrate Degradation
The efficacy of thalidomide-based CRBN ligands is dependent on their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. This section summarizes key quantitative data from various studies.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Assay Type | Binding Constant (Kd, Ki, or IC50) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [8] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [9] |
| Lenalidomide | Competitive TR-FRET | 177.80 nM (Ki) | [8] |
| Lenalidomide | Competitive Binding Assay | ~2 µM (IC50) | [10] |
| Pomalidomide | Competitive TR-FRET | 156.60 nM (Ki) | [8] |
| Pomalidomide | Competitive Binding Assay | ~2 µM (IC50) | [10] |
Table 2: Neosubstrate Degradation Induced by Thalidomide Analogs
| Compound | Neosubstrate | Cell Line | Degradation Metric (DC50) | Reference(s) |
| Lenalidomide | IKZF1 | Mino | ~100 nM | [11] |
| Pomalidomide | IKZF3 | Mino | 44 nM | [11] |
| Iberdomide | IKZF1 | - | - | [12] |
| CC-122 (Avadomide) | IKZF1/3 | - | More potent than lenalidomide |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of thalidomide-based CRBN ligands.
CRBN Binding Assays
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[13][14]
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human CRBN-DDB1 complex. A common expression system is the baculovirus-insect cell system.[15]
-
Dialyze the purified CRBN-DDB1 complex extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve the thalidomide analog in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution (typically 10-20 µM) into the sample cell of the ITC instrument.
-
Load the thalidomide analog solution (typically 100-200 µM) into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from CRBN by an unlabeled test compound. The binding of the tracer to a terbium-labeled anti-tag antibody bound to tagged CRBN results in a high FRET signal, which is reduced upon displacement by a competitor.[9][16]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% BSA, 0.01% Triton X-100).
-
Prepare a solution of GST- or His-tagged CRBN-DDB1 complex.
-
Prepare a solution of a terbium-labeled anti-GST or anti-His antibody.
-
Prepare a solution of a fluorescently labeled thalidomide analog (tracer).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add the test compounds to the assay plate.
-
Add a pre-mixed solution of CRBN-DDB1 and the terbium-labeled antibody.
-
Add the fluorescent tracer.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
-
Detection and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Neosubstrate Degradation Assays
Principle: This technique is used to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is a standard method to assess the degradation of neosubstrates following treatment with IMiDs.[7][10]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, MM.1S) to an appropriate confluency.
-
Treat the cells with varying concentrations of the thalidomide analog or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-SALL4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the neosubstrate band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the drug concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Principle: IP-MS is a powerful technique to identify protein-protein interactions. In the context of CRBN ligands, it can be used to identify novel neosubstrates that are recruited to the CRL4^CRBN^ complex in a drug-dependent manner.[17][18]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the thalidomide analog and a proteasome inhibitor (e.g., MG132) to trap the ubiquitinated neosubstrates bound to the E3 ligase complex.
-
-
Immunoprecipitation:
-
Lyse the cells in a gentle lysis buffer to preserve protein complexes.
-
Incubate the cell lysates with an antibody targeting a component of the CRL4^CRBN^ complex (e.g., anti-CRBN, anti-DDB1) or a tagged version of the protein.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Mass Spectrometry:
-
Elute the protein complexes from the beads.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the proteins in the immunoprecipitated samples.
-
Compare the protein abundance in the drug-treated versus vehicle-treated samples to identify proteins that are significantly enriched in the presence of the IMiD, representing potential neosubstrates.
-
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate the drug-dependent ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.[19]
Protocol:
-
Reagent Preparation:
-
Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4^CRBN^ E3 ligase complex, the neosubstrate of interest (e.g., IKZF1), and ubiquitin.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
-
Ubiquitination Reaction:
-
Combine the E1, E2, ubiquitin, neosubstrate, and CRL4^CRBN^ complex in the reaction buffer.
-
Add the thalidomide analog or vehicle control.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the neosubstrate or an antibody that recognizes polyubiquitin chains. An upward smear or ladder of higher molecular weight bands corresponding to the ubiquitinated neosubstrate indicates a positive reaction.
-
Visualizing the Mechanism of Action
Diagrams are essential for conceptualizing the complex molecular events involved in the action of thalidomide-based CRBN ligands.
Signaling Pathway of IMiD-Induced Protein Degradation
Caption: IMiD-mediated recruitment of neosubstrates to the CRL4^CRBN^ E3 ligase complex.
Experimental Workflow for Neosubstrate Identification
Caption: Workflow for identifying neosubstrates using immunoprecipitation-mass spectrometry.
Conclusion
The discovery of the mechanism of action of thalidomide-based CRBN ligands has unveiled a novel therapeutic modality based on targeted protein degradation. By acting as molecular glues, these small molecules can hijack the cellular protein degradation machinery to eliminate disease-causing proteins. The continued elucidation of the structural and biochemical basis of their action, supported by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for the rational design of next-generation molecular glues with improved efficacy and safety profiles. This in-depth understanding is crucial for researchers and drug developers aiming to harness the power of targeted protein degradation for the treatment of a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iTAG an optimized IMiD-induced degron for targeted protein degradation in human and murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thalidomide-O-amido-C4-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Thalidomide-O-amido-C4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a C4-amino linker. This linker provides a reactive handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC capable of inducing the degradation of specific proteins.
Overview of the Synthesis
The synthesis of this compound involves a multi-step process commencing with the modification of thalidomide to introduce a reactive site for linker attachment. This is followed by the coupling of a protected C4-amino linker and subsequent deprotection to yield the free amine, which is then converted to its hydrochloride salt for improved stability and solubility.
Experimental Protocols
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in a single source, the following procedures are compiled based on established synthetic strategies for thalidomide derivatives and linker conjugations. The synthesis can be logically divided into three key stages:
-
Synthesis of 4-Hydroxythalidomide: This intermediate is the precursor for linker attachment.
-
Coupling with the C4-Amine Linker: Introduction of the aminobutyl chain.
-
Deprotection and Salt Formation: Generation of the final active linker and its hydrochloride salt.
Stage 1: Synthesis of 4-Hydroxythalidomide
A common route to 4-substituted thalidomide analogs starts from 3-nitrophthalic acid.
Protocol 1: Synthesis of 4-Hydroxythalidomide
-
Step 1a: Synthesis of 3-Nitrophthaloyl Glutamic Acid: 3-Nitrophthalic anhydride is reacted with L-glutamine in a suitable solvent like dimethylformamide (DMF) or acetic acid at elevated temperatures to yield N-(3-nitrophthaloyl)-L-glutamine.
-
Step 1b: Cyclization to 4-Nitrothalidomide: The resulting N-(3-nitrophthaloyl)-L-glutamine is cyclized to form the glutarimide ring, yielding 4-nitrothalidomide. This can be achieved using reagents like carbonyldiimidazole (CDI) or by heating in a high-boiling point solvent.
-
Step 1c: Reduction of the Nitro Group: The nitro group of 4-nitrothalidomide is reduced to an amino group to give 4-aminothalidomide. This reduction is typically performed using catalytic hydrogenation (e.g., H2, Pd/C) or chemical reducing agents like tin(II) chloride.
-
Step 1d: Diazotization and Hydrolysis: The amino group of 4-aminothalidomide is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis to yield 4-hydroxythalidomide.
Stage 2: Coupling with the C4-Amine Linker
The hydroxyl group of 4-hydroxythalidomide provides a nucleophilic point for the attachment of the linker.
Protocol 2: Synthesis of Boc-protected Thalidomide-O-amido-C4-NH2
-
Step 2a: Preparation of the Linker: A suitable C4 linker with a terminal amine protected by a tert-butoxycarbonyl (Boc) group and a leaving group (e.g., bromide) on the other end is required (e.g., N-(4-bromobutyl)acetamide followed by Boc protection of the amide NH is a possible route, though direct use of Boc-(4-aminobutyl)bromide is more direct). A more common strategy involves alkylating 4-hydroxythalidomide with a bifunctional reagent. For instance, reaction with tert-butyl N-(2-bromoacetyl)carbamate.
-
Step 2b: O-Alkylation: 4-Hydroxythalidomide is reacted with a suitable alkylating agent, such as tert-butyl (4-bromobutyl)carbamate, in the presence of a base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like DMF. This reaction forms the ether linkage.
-
Step 2c: Amide Coupling: An alternative and commonly employed strategy involves a two-step process. First, 4-hydroxythalidomide is reacted with an activated acetic acid derivative (e.g., bromoacetyl bromide) to form an intermediate, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetyl bromide. This intermediate is then reacted with N-Boc-1,4-diaminobutane to form the amide bond, yielding tert-butyl (4-((2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetyl)amino)butyl)carbamate.
Stage 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group to expose the terminal amine, followed by conversion to the hydrochloride salt.
Protocol 3: Synthesis of this compound
-
Step 3a: Boc Deprotection: The Boc-protected intermediate from Stage 2 is treated with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or methanol. This cleaves the Boc group, yielding the free amine.
-
Step 3b: Hydrochloride Salt Formation: If not already accomplished in the deprotection step, the resulting free amine is dissolved in a suitable solvent (e.g., methanol, diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried under vacuum.
Quantitative Data
| Step | Reaction | Typical Reagents | Typical Solvent | Typical Yield (%) | Purity (%) (after purification) |
| 1 | Synthesis of 4-Hydroxythalidomide | Multi-step from 3-nitrophthalic anhydride | DMF, Acetic Acid, etc. | 40-60 (overall) | >95 |
| 2 | O-Alkylation/Amide Coupling | K₂CO₃ or Cs₂CO₃ / HATU, DIPEA | DMF | 60-80 | >95 |
| 3 | Boc Deprotection & Salt Formation | TFA/DCM or HCl/Dioxane | DCM, Dioxane | >90 | >98 |
Visualizing the Synthesis and Application
Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process involving the functionalization of the thalidomide core, followed by linker attachment and final deprotection.
Caption: Synthetic workflow for this compound.
PROTAC Mechanism of Action
This compound serves as a critical component in the formation of a PROTAC. The thalidomide portion binds to the E3 ligase Cereblon, while the terminal amine of the linker is conjugated to a ligand for a target protein. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC mechanism facilitated by the thalidomide-based linker.
The Critical Balancing Act: A Technical Guide to the Solubility and Stability of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering the potential to address previously "undruggable" targets. Within the intricate architecture of these heterobifunctional molecules, the linker connecting the target-binding warhead to the E3 ligase ligand is a critical determinant of therapeutic success. For the widely utilized thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the linker's composition, length, and flexibility profoundly influence two pivotal physicochemical properties: solubility and stability. This technical guide provides an in-depth exploration of these crucial parameters, offering quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the rational design of next-generation protein degraders.
The Linker's Impact on Physicochemical Properties
The linker is far more than an inert spacer; it actively modulates a PROTAC's behavior in a biological system. Its design dictates the molecule's ability to navigate the cellular environment, form a productive ternary complex with the target protein and E3 ligase, and resist metabolic degradation.
Solubility: A Gateway to Efficacy
PROTACs, by their nature, are often large and lipophilic, pushing them into the "beyond Rule of Five" chemical space, which predisposes them to poor aqueous solubility.[1] This can lead to a cascade of experimental challenges, including precipitation in assays, inaccurate quantification, low bioavailability, and irreproducible results.[1] The linker plays a crucial role in mitigating these issues.
-
Polyethylene Glycol (PEG) Linkers: These are frequently employed to enhance hydrophilicity and, consequently, aqueous solubility.[2][3] The repeating ethylene glycol units increase the polarity of the molecule.[3]
-
Alkyl Linkers: While synthetically straightforward and metabolically stable, long alkyl chains can increase lipophilicity and decrease aqueous solubility.[4] Shorter alkyl chains offer a balance between rigidity and hydrophobicity.[2]
-
Rigid Linkers: Linkers containing cyclic structures like piperazine or piperidine can improve solubility by introducing polar functional groups and disrupting the planarity that can lead to poor solubility.
Stability: Ensuring In Vivo Longevity
The in vivo stability of a PROTAC is paramount for its therapeutic efficacy. The linker is a potential site of metabolic attack by enzymes such as cytochrome P450s in the liver and esterases or amidases in plasma.[5]
-
Metabolic Stability: PEG linkers, while beneficial for solubility, can be susceptible to oxidative metabolism.[4] Alkyl linkers are generally considered more metabolically stable.[4] The inclusion of metabolically robust moieties within the linker, such as cycloalkanes, can enhance stability.
-
Hydrolytic Stability: The choice of functional groups within the linker is critical. For instance, ester bonds are more susceptible to hydrolysis by plasma esterases than ether or amide bonds. The attachment point of the linker to the thalidomide core can also significantly influence hydrolytic stability.[5]
Data Presentation: Quantitative Insights into Linker Performance
Direct, systematic comparisons of linker effects on solubility and stability across different studies are challenging due to variations in target proteins, cell lines, and experimental conditions. However, by synthesizing data from various sources, we can glean valuable insights into general trends.
Table 1: Impact of Linker Composition on PROTAC Physicochemical Properties
| Linker Type | General Impact on Solubility | General Impact on Metabolic Stability | Representative PROTAC Target | Observations | Reference(s) |
| PEG | Generally higher due to hydrophilicity. | Can be susceptible to oxidative metabolism. | BRD4 | Enhances aqueous solubility, which can be advantageous for formulation and bioavailability. | [2][4] |
| Alkyl | Generally lower and more hydrophobic. | Generally considered to have good metabolic stability. | BRD4 | Can provide a good balance of flexibility and stability, but may require optimization to avoid poor solubility. | [2][4] |
| Rigid (e.g., Piperazine/Piperidine containing) | Can be improved by incorporating polar groups. | Can improve metabolic stability by restricting conformational flexibility. | Androgen Receptor | Introduction of a piperidine group in the linker of ARV-110 improved metabolic stability. |
Table 2: Influence of Linker Length on PROTAC Degradation Efficacy (Thalidomide-Based BET Degraders)
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference(s) |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A very short linker can be highly effective. | [6] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease potency. | [6] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate lengths may not be optimal for ternary complex formation. | [6] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be regained and is highly dependent on the specific PROTAC architecture. | [6] |
Note: The data in Table 2 is a synthesis of findings from multiple research articles and is intended to illustrate general trends. Actual values are highly dependent on the specific PROTAC and experimental conditions.
Table 3: In Vitro Stability of Thalidomide-Linker Conjugates
| Compound | Linker Type | Stability in pH 7.4 Buffer (Half-life) | Stability in Human Plasma (Half-life) | Key Observations | Reference(s) |
| T03 | Acylated Aniline | Not Reported | 118 min | Acylated aniline portion is susceptible to enzymatic degradation. | [5] |
| L03 | Acylated Aniline (Lenalidomide-based) | Good | 87 min | Lenalidomide derivative shows lower plasma stability in this context. | [5] |
| T07 | Amide Bond in Linker | Good | Stable | Stability is not heavily influenced by plasma enzymes. | [5] |
| T11 | Amide Bond in Linker | Good | Stable | Stability is not heavily influenced by plasma enzymes. | [5] |
Experimental Protocols
Accurate assessment of solubility and stability is crucial for the successful development of PROTACs. The following are detailed methodologies for key in vitro assays.
Kinetic Solubility Assay
This assay measures the concentration of a compound that remains in solution after rapid dilution from a DMSO stock, mimicking conditions often used in high-throughput screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Assay Plate Preparation: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a clear 96- or 384-well plate.
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the assay plate. The final DMSO concentration should be kept low (typically ≤ 2%).
-
Incubation: Shake the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Measurement of Precipitation: Determine the extent of precipitation using nephelometry (light scattering) or by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Quantification of Soluble Compound (Optional): Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and quantify the concentration of the soluble PROTAC using LC-MS/MS.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
This assay determines the equilibrium solubility of a compound, representing its true solubility.
Methodology:
-
Compound Addition: Add an excess amount of the solid PROTAC to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the PROTAC in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (from human, rat, or mouse) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation Mixture: In a 96-well plate, combine the PROTAC solution, liver microsomes, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.
In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTAC.
-
Thaw plasma (from human, rat, or mouse) at 37°C.
-
-
Incubation: Spike the PROTAC stock solution into the plasma and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma-PROTAC mixture.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute time point. The plasma half-life can be determined from these data.[2]
Visualization of Pathways and Workflows
Visualizing the complex biological processes and experimental pipelines involved in PROTAC development is essential for a clear understanding.
Caption: Cereblon-Mediated Protein Degradation Pathway.
Caption: General Workflow for PROTAC Development and Evaluation.
Conclusion
The linker of a thalidomide-based PROTAC is a critical design element that requires careful consideration to achieve the desired balance of solubility and stability. While general principles can guide initial design, the optimal linker is often target-dependent and requires empirical validation through the synthesis and evaluation of a focused library of compounds. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to systematically investigate the structure-activity and structure-property relationships of PROTAC linkers, ultimately paving the way for the development of more effective and drug-like protein degraders.
References
In-Depth Technical Guide: Thalidomide-O-amido-C4-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2245697-86-1
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C4-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document will focus on its chemical properties, its established role in the PROTAC mechanism of action, and generalized protocols for its application in the synthesis and evaluation of PROTACs.
Core Compound Data
This compound is a synthesized E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-carbon amide linker with a terminal amine group.[4] This terminal amine serves as a reactive handle for conjugation to a "warhead" — a ligand that binds to a specific protein of interest (POI).
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2245697-86-1 | [5] |
| Molecular Formula | C₁₉H₂₃ClN₄O₆ | [5] |
| Molecular Weight | 438.87 g/mol | [5] |
| Synonyms | N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride, Thalidomide-linker 3 | [5] |
| Form | Solid | [1] |
| Color | White to off-white | [1] |
| Storage | Recommended at -20°C | [1] |
Mechanism of Action in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[6] this compound functions as a key component in constructing CRBN-recruiting PROTACs.
The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC, containing the thalidomide-based linker, simultaneously binds to the target protein (via the warhead) and the CRBN E3 ligase (via the thalidomide moiety). This forms a ternary complex of POI-PROTAC-CRBN.[6]
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
PROTAC Synthesis: Amide Bond Formation
The terminal amine of this compound allows for a straightforward conjugation to a warhead containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
Warhead with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate
-
Silica gel or preparative HPLC system for purification
Protocol:
-
Dissolution: In a dry reaction vial, dissolve the carboxylic acid-containing warhead (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Activation: To this solution, add DIPEA (3.0 equivalents) to neutralize the hydrochloride salt and create a basic environment. Stir for 5 minutes at room temperature. Add HATU (1.2 equivalents) to the mixture to activate the carboxylic acid.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Workflow for PROTAC synthesis via amide coupling.
Biological Evaluation: Protein Degradation Assay
A key experiment to validate the functionality of a newly synthesized PROTAC is to measure its ability to degrade the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Western blotting equipment
Protocol:
-
Cell Seeding: Plate the chosen cell line in 6-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the synthesized PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
Concluding Remarks
This compound is a valuable chemical tool for the construction of PROTACs that recruit the Cereblon E3 ligase. Its chemical structure is well-suited for standard conjugation chemistries, enabling the synthesis of novel protein degraders. While specific quantitative data for this compound is not widely published, the generalized protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new PROTAC molecules for therapeutic development and biological research. As with any PROTAC development project, optimization of the linker, warhead, and conjugation chemistry is often necessary to achieve potent and selective degradation of the protein of interest.
References
- 1. Cereblon Ligand 1 | 1061605-21-7 [chemicalbook.com]
- 2. Apoptosis | CymitQuimica [cymitquimica.com]
- 3. Apoptosis | CymitQuimica [cymitquimica.com]
- 4. Cereblon | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. krpano - HouseGallery_pano_fixed [tour.legis.delaware.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Dawn of a New Degradation Era: A Technical Guide to Novel Thalidomide Derivatives for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), offering a powerful strategy to eliminate disease-causing proteins. Central to the success of many PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a task traditionally accomplished using derivatives of thalidomide. However, the classical immunomodulatory drugs (IMiDs) possess inherent limitations, including the degradation of endogenous "neosubstrates" and chemical instability. This has spurred the development of a new generation of thalidomide derivatives, designed to offer enhanced selectivity, stability, and potency. This in-depth technical guide explores the discovery and characterization of these novel CRBN ligands, providing a comprehensive resource for researchers in the vanguard of PROTAC development.
The Evolving Landscape of CRBN Ligands
The foundational CRBN ligands—thalidomide, lenalidomide, and pomalidomide—have been instrumental in validating the PROTAC concept.[1] These molecules bind to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of target proteins.[2] However, their clinical utility is tempered by off-target effects, primarily the degradation of neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, the last of which is associated with thalidomide's teratogenic effects.[3]
To overcome these limitations, research has focused on developing novel thalidomide derivatives with improved properties. Key areas of innovation include:
-
Non-phthalimide Scaffolds: Moving beyond the traditional phthalimide core, researchers have developed novel scaffolds such as benzamides and phenyl dihydrouracils. These new chemotypes aim to reduce neosubstrate degradation while maintaining or improving CRBN binding affinity.[3]
-
Enhanced Selectivity: Modifications to the thalidomide scaffold are being rationally designed to alter the surface presented by the CRBN-ligand complex, thereby fine-tuning the recruitment of target proteins and minimizing interactions with off-target neosubstrates.
-
Improved Physicochemical Properties: Novel derivatives are being engineered for enhanced stability, solubility, and cell permeability, crucial parameters for successful drug development.[4]
Quantitative Analysis of Novel CRBN Ligands and their PROTACs
The efficacy of a PROTAC is underpinned by quantitative parameters that dictate its ability to bind its targets, form a stable ternary complex, and induce degradation. The following tables summarize key quantitative data for a selection of novel thalidomide derivatives and the PROTACs they form, in comparison to their classical counterparts.
Table 1: Comparative Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Derivative Type | Binding Affinity (Kd or IC50 to CRBN) | Reference |
| Thalidomide | Classical IMiD | ~250 nM (Kd) | [5] |
| Lenalidomide | Classical IMiD | ~178 nM (Kd) | [5] |
| Pomalidomide | Classical IMiD | ~157 nM (Kd) | [5] |
| Novel Benzamide 8d | Benzamide | 63 ± 16 µM (IC50) | [3] |
| Novel Succinimide 5a | Succinimide | Reduces IKZF3 by ~40% | [6] |
Table 2: Degradation Potency of PROTACs Utilizing Novel Thalidomide Derivatives
| PROTAC | Target Protein | Novel CRBN Ligand | DC50 | Dmax | Cell Line | Reference |
| 17 | BCR-ABL | Pomalidomide-based | 0.18 nM | - | - | [7] |
| C3 | Mcl-1 | Pomalidomide-based | 0.7 µM | - | HeLa | [7] |
| C5 | Bcl-2 | Pomalidomide-based | 3.0 µM | - | HeLa | [7] |
| SIAIS125 | EGFR (L858R+T790M) | Pomalidomide-based | 30-50 nM | - | H1975 | [7] |
| 4j (ZW30441) | METTL3 | Lenalidomide-based | 0.44 µM | >80% | MV4-11 | [8] |
| 4j (ZW30441) | METTL14 | Lenalidomide-based | 0.13 µM | ~77% | MV4-11 | [8] |
| PROTAC 1015 | CDK6 | Pomalidomide-based | pDC50 = 9.1 | - | Jurkat | [7] |
Core Signaling Pathway and Experimental Workflows
The development of novel thalidomide derivative-based PROTACs follows a structured workflow, from initial design to in vivo validation. Understanding the underlying signaling pathway and the experimental methodologies is crucial for successful PROTAC discovery.
The CRL4CRBN Ubiquitination Pathway
The mechanism of action for thalidomide-based PROTACs hinges on the hijacking of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).
Experimental Workflow for PROTAC Development
The discovery and validation of a novel PROTAC is a multi-step process involving iterative cycles of design, synthesis, and biological evaluation.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of novel PROTACs.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC in culture medium. A final DMSO concentration should not exceed 0.1%.
-
Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[9][10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.[11]
1. Reagent Preparation:
-
Use a tagged Protein of Interest (e.g., GST-tagged) and a tagged CRBN complex (e.g., His-tagged DDB1-CRBN).
-
Use a Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore and a suitable acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His).
-
Prepare serial dilutions of the PROTAC.
2. Assay Procedure (384-well plate format):
-
Add diluted PROTAC to the wells.
-
Add a mixture of the tagged POI and tagged CRBN complex.
-
Add a mixture of the donor and acceptor antibodies.
-
Incubate for 2-4 hours at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at ~340 nm.
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[12][13]
HiBiT Assay for Endogenous Protein Degradation
The HiBiT assay provides a sensitive and quantitative method to measure the degradation of endogenously tagged proteins.[14][15]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.
2. Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96-well plate.
-
Treat cells with a serial dilution of the PROTAC.
-
For endpoint analysis, lyse the cells and add the LgBiT protein and a luciferase substrate.
-
For kinetic analysis, add the LgBiT protein and a live-cell luciferase substrate to the medium before adding the PROTAC.
3. Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Normalize the signal to a vehicle control.
-
Plot the normalized luminescence against the PROTAC concentration to determine the DC50 and Dmax.[16]
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PROTAC in a mouse xenograft model.[17]
1. Cell Implantation:
-
Subcutaneously inject cancer cells (e.g., 1-10 x 106) into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a specified size (e.g., 100-200 mm3).
-
Randomize mice into treatment and vehicle control groups.
3. PROTAC Administration:
-
Administer the PROTAC formulation via an appropriate route (e.g., intraperitoneal, oral gavage). The dosing schedule will depend on the pharmacokinetic properties of the compound.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target protein levels).
Future Directions and Conclusion
The discovery of novel thalidomide derivatives is a pivotal advancement in the field of targeted protein degradation. By moving beyond the limitations of classical IMiDs, these new CRBN ligands offer the potential for more selective and potent PROTACs with improved drug-like properties. The continued exploration of new chemical scaffolds, coupled with rigorous quantitative and mechanistic studies, will undoubtedly lead to the development of next-generation degraders with enhanced therapeutic profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to navigate this exciting and rapidly evolving area of drug discovery.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Target Degradation [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
The Advent of Chemical Knockdown: An In-depth Technical Guide to PROTAC Technology Utilizing Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering a novel approach to drug discovery by co-opting the cell's intrinsic protein disposal machinery. At the vanguard of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to selectively eliminate proteins of interest (POIs). This guide provides a comprehensive technical exploration of a cornerstone of PROTAC technology: the strategic use of thalidomide and its analogs as recruiters of the E3 ubiquitin ligase Cereblon (CRBN).
The story of thalidomide is one of scientific redemption. Initially developed as a sedative in the 1950s, its tragic teratogenic side effects led to its market withdrawal.[1] Decades of research, however, unveiled its potent immunomodulatory and anti-cancer properties, leading to its repurposing for treating multiple myeloma and erythema nodosum leprosum.[1] The seminal discovery that Cereblon (CRBN) is the direct cellular target of thalidomide unlocked a new understanding of its mechanism of action.[1]
Thalidomide and its more potent analogs, lenalidomide and pomalidomide, function as "molecular glues."[2] They bind to CRBN, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), and induce a conformational change that expands its substrate repertoire.[1][3] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] This hijacking of the E3 ligase machinery for targeted degradation laid the conceptual groundwork for the development of thalidomide-based PROTACs.[1]
PROTACs are rationally designed molecules comprising three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further rounds of degradation.[1] The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1]
This technical guide will delve into the core principles of thalidomide-based PROTACs, from their mechanism of action and rational design to detailed experimental protocols for their synthesis and comprehensive biological evaluation.
Core Concepts and Signaling Pathway
The mechanism of action of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This complex is composed of four main proteins: Cullin 4A (CUL4A), which acts as a scaffold; DNA damage-binding protein 1 (DDB1), which serves as an adaptor linking CRBN to CUL4A; RING-box protein 1 (ROC1), which recruits the ubiquitin-charged E2 conjugating enzyme; and Cereblon (CRBN), the substrate receptor.[1]
A thalidomide-based PROTAC facilitates the formation of a ternary complex by concurrently binding to the POI and CRBN.[1] This induced proximity enables the E2 enzyme, recruited by ROC1, to transfer ubiquitin molecules to accessible lysine residues on the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome.[6] The PROTAC is then released and can participate in subsequent catalytic cycles of degradation.[6]
Figure 1: Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of Thalidomide Analog-Based PROTACs
The efficacy of PROTACs is typically characterized by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. The following tables summarize quantitative data for prominent PROTACs that utilize thalidomide and its analogs to degrade various protein targets.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | BRD4 | 293T | 3 | >95 | [7] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | [5] |
| Compound 21 | Lenalidomide/Pomalidomide derivative | BRD4 | THP-1 | 810 (IC50) | N/A | [8] |
| DP1 | Sulfonamide (recruits DCAF15) | BRD4 | SU-DHL-4 | 10840 | 98 | [9] |
| GP262 | Pomalidomide | PI3Kγ | MDA-MB-231 | 42.2 | 88.6 | [7] |
| GP262 | Pomalidomide | mTOR | MDA-MB-231 | 45.4 | 74.9 | [7] |
| LC-2 | Pomalidomide | ALK | H3122 | 10 | >90 | [7] |
Note: Data is compiled from various sources and experimental conditions may vary. IC50 values represent the concentration for 50% inhibition of cell growth, which can be correlated with degradation.
Experimental Protocols
A rigorous and standardized experimental workflow is crucial for the successful design, synthesis, and evaluation of novel PROTACs. The following section provides detailed methodologies for key experiments.
Figure 2: A typical experimental workflow for PROTAC development.
Protocol 1: Solid-Phase Synthesis of a Thalidomide-Based PROTAC
This protocol describes a general method for the solid-phase synthesis of a PROTAC, which offers advantages in purification and automation.[10]
Materials:
-
Rink Amide resin
-
Thalidomide-O-PEG5-Acid
-
Protein of Interest (POI) ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Coupling of POI Ligand: Dissolve the POI ligand and coupling reagents (HATU, DIPEA) in DMF and add to the deprotected resin. Allow the reaction to proceed until completion, monitored by a Kaiser test.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of Thalidomide-Linker: Dissolve Thalidomide-O-PEG5-Acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed to completion.
-
Final Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to release the crude PROTAC.
-
Purification and Characterization: Purify the crude PROTAC by preparative HPLC. Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Western Blot Analysis for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a PROTAC and quantifying target protein degradation via Western blot.[11]
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the POI signal to the loading control.
-
Data Analysis: Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: HiBiT Assay for Quantifying Protein Degradation
The HiBiT assay provides a sensitive, luminescence-based method for quantifying protein degradation in live cells.[12]
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the POI
-
PROTAC compound and vehicle control
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (or live-cell equivalent)
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in white assay plates.
-
Compound Addition: Prepare serial dilutions of the PROTAC and add them to the cells.
-
Incubation: Incubate the cells for the desired time course.
-
Lytic Measurement: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, to the wells.
-
Signal Detection: After a short incubation to allow for cell lysis and signal development, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a PROTAC in a subcutaneous tumor xenograft model.[13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in vivo
-
Matrigel
-
PROTAC formulation and vehicle control
-
Dosing equipment (e.g., gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC formulation (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume can be compared between the treatment and control groups.
-
Pharmacodynamic Analysis: A subset of tumors can be collected at various time points to assess target protein degradation by Western blot or immunohistochemistry.
Figure 3: Workflow for an in vivo xenograft study.
Conclusion
PROTACs utilizing thalidomide and its analogs have revolutionized the landscape of drug discovery by providing a powerful strategy for targeted protein degradation. This technology holds immense promise for addressing previously "undruggable" targets and overcoming mechanisms of resistance to traditional inhibitors. The continued development of novel CRBN-based PROTACs, guided by a deep understanding of their mechanism of action and rigorous experimental evaluation, will undoubtedly pave the way for a new generation of transformative therapeutics. This technical guide provides a foundational framework for researchers to navigate the complexities of this exciting field and contribute to its advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-O-amido-C4-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thalidomide-O-amido-C4-NH2 hydrochloride in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action, detailed experimental protocols for synthesis and biological evaluation, and data presentation guidelines to facilitate the development of novel protein degraders.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[][6][7][8]
This compound is a pre-functionalized E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety for CRBN recruitment and a C4 aliphatic linker with a terminal primary amine. This terminal amine serves as a convenient attachment point for a POI ligand, streamlining the synthesis of the final PROTAC molecule.
The mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and biological evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of a POI ligand containing a carboxylic acid functional group with the terminal amine of this compound.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid (POI-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of POI-COOH:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI-COOH (1.0 eq) and NHS (1.2 eq) or HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. The formation of a white precipitate (dicyclohexylurea if DCC is used) indicates the activation of the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and act as a base.
-
Filter the activated ester solution from step 1 to remove the urea byproduct.
-
Add the filtered activated ester solution dropwise to the Thalidomide-O-amido-C4-NH2 solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Extraction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
-
Protocol 2: Purification and Characterization of the PROTAC
Purification:
-
The crude PROTAC is typically purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).[9][10]
-
Flash Column Chromatography: A gradient of methanol in dichloromethane is commonly used.
-
Preparative RP-HPLC: A C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid as a modifier) is a standard method for achieving high purity.[9]
Characterization:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the final PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the synthesized PROTAC.
-
Analytical HPLC or UPLC-MS: To determine the purity of the final product. A purity of >95% is generally desired for biological assays.
Protocol 3: Biological Evaluation of the PROTAC
Cell Culture and Treatment:
-
Culture the target cell line in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the purified PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).
Western Blotting for Protein Degradation:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[10][12]
Data Presentation
Quantitative data from the synthesis and biological evaluation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Synthesis and Purity of PROTAC-X
| Parameter | Value |
| Starting Materials | |
| Thalidomide-O-amido-C4-NH2·HCl (mg) | e.g., 50 mg |
| POI-COOH (mg) | e.g., 45 mg |
| Reaction Conditions | |
| Coupling Reagents | e.g., EDC/HOBt |
| Solvent | e.g., Anhydrous DMF |
| Reaction Time (h) | e.g., 16 h |
| Reaction Temperature (°C) | e.g., 25 °C |
| Purification | |
| Method | e.g., Preparative RP-HPLC |
| Results | |
| Yield (%) | e.g., 42% |
| Purity (by analytical HPLC, %) | e.g., >98% |
| Characterization | |
| ¹H NMR | Conforms to structure |
| HRMS (m/z) | Calculated vs. Found |
Table 2: Biological Activity of PROTAC-X in [Cell Line]
| Parameter | Value |
| Assay Conditions | |
| Cell Line | e.g., MCF-7 |
| Treatment Duration (h) | e.g., 24 h |
| Degradation Potency | |
| DC₅₀ (nM) | e.g., 15 nM |
| Degradation Efficacy | |
| Dₘₐₓ (%) | e.g., 92% |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving Bromodomain-containing protein 4 (BRD4), a common target for PROTACs. BRD4 is an epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes like c-Myc.[1]
Caption: BRD4-mediated transcriptional activation of the c-Myc oncogene.
Experimental Workflow Diagram
This diagram outlines the complete workflow from PROTAC synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 6. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating Thalidomide-O-amido-C4-NH2 hydrochloride to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs have emerged as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Thalidomide and its derivatives are effective as E3 ligase ligands, specifically binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][]
This document provides a detailed protocol for the conjugation of Thalidomide-O-amido-C4-NH2 hydrochloride to a target ligand. This specific thalidomide derivative is a pre-synthesized E3 ligase ligand-linker conjugate, featuring a C4 amido linker with a terminal primary amine.[3][4][5] This primary amine is readily available for conjugation to a target ligand, typically one possessing a carboxylic acid group, through a stable amide bond. The most common and versatile method for achieving this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8]
Principle of the Method
The conjugation of this compound to a carboxyl-containing target ligand via EDC/NHS chemistry is a two-step process:
-
Activation of the Carboxyl Group: EDC activates the carboxyl group on the target ligand, forming a highly reactive but unstable O-acylisourea intermediate.[7][9]
-
Formation of a Stable NHS Ester and Amide Bond Formation: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to create a more stable amine-reactive NHS ester.[7] This semi-stable intermediate then readily reacts with the primary amine of the Thalidomide-O-amido-C4-NH2 linker to form a stable amide bond, yielding the final conjugate.[10][11] The addition of NHS or Sulfo-NHS significantly enhances the efficiency of the coupling reaction.[7]
Signaling Pathway of a Thalidomide-Based PROTAC
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex.[1] This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Materials
-
This compound
-
Target ligand with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Experimental Workflow
The general workflow for the conjugation of this compound to a target ligand is as follows:
Caption: Experimental workflow for the conjugation reaction.
Detailed Protocol
This protocol describes a general method for conjugating a carboxyl-containing target ligand to this compound using EDC/NHS chemistry. Optimization may be required for specific target ligands.
1. Reagent Preparation:
-
Allow EDC and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening the vials to prevent moisture condensation.[7]
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting concentration is 10 mg/mL for each.[12]
-
Dissolve the carboxyl-containing target ligand in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).[12]
-
Dissolve this compound in Coupling Buffer.
2. Activation of the Target Ligand's Carboxyl Group:
-
In a reaction vial, combine the target ligand solution with a 2- to 10-fold molar excess of both EDC and NHS (or Sulfo-NHS).[7][12]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[6][12]
3. Conjugation to Thalidomide-O-amido-C4-NH2:
-
Add the activated target ligand solution to the Thalidomide-O-amido-C4-NH2 solution. A slight molar excess (1.0-1.2 equivalents) of the amine-containing thalidomide derivative relative to the activated target ligand is often used.[13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]
4. Quenching the Reaction:
-
Add a quenching solution (e.g., hydroxylamine or Tris buffer) to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9] Incubate for 15-30 minutes.
5. Purification of the Conjugate:
-
Purify the final conjugate from unreacted starting materials and byproducts using preparative reverse-phase HPLC.
6. Characterization:
-
Confirm the identity and purity of the final conjugate by analytical LC-MS.
Data Presentation
The success of the conjugation reaction and the purity of the final product should be assessed using analytical techniques. The following tables provide examples of how to present the quantitative data.
Table 1: Reaction Conditions and Stoichiometry
| Parameter | Value |
| Target Ligand Concentration | 5 mg/mL |
| Thalidomide-O-amido-C4-NH2 HCl Concentration | 1.2 molar equivalents |
| EDC Concentration | 5 molar equivalents |
| NHS Concentration | 5 molar equivalents |
| Activation Time | 15 minutes |
| Conjugation Time | 2 hours |
| Temperature | Room Temperature |
| pH (Activation) | 5.5 |
| pH (Conjugation) | 7.5 |
Table 2: Characterization of the Final Conjugate
| Parameter | Result | Method of Analysis |
| Purity | >95% | Analytical HPLC |
| Identity (Expected Mass) | [Calculated Mass] | LC-MS |
| Identity (Observed Mass) | [Observed Mass] | LC-MS |
| Yield | 65% | Gravimetric/UV-Vis |
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Ensure that the EDC and NHS solutions are freshly prepared, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[6]
-
Optimize the pH of the activation and coupling steps. The activation of carboxyl groups with EDC is most efficient at pH 4.5-6.0, while the reaction of NHS esters with primary amines is favored at pH 7.2-8.5.[7]
-
Increase the molar excess of EDC and NHS.
-
Increase the reaction time or temperature.
-
-
Side Reactions:
-
The glutarimide ring of thalidomide can be susceptible to hydrolysis under non-neutral pH conditions. It is crucial to maintain a near-neutral pH during synthesis, purification, and storage.[13]
-
-
Purification Challenges:
-
The polarity of the final PROTAC may be similar to that of the unreacted starting materials. Optimize the HPLC gradient for better separation.[13]
-
Consider using alternative purification methods such as preparative thin-layer chromatography (TLC) or flash chromatography on silica gel.
-
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound to a target ligand containing a carboxylic acid. This methodology is fundamental to the synthesis of thalidomide-based PROTACs, which are of significant interest in modern drug discovery for their ability to induce targeted protein degradation. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for obtaining high-quality conjugates for downstream biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. scite.ai [scite.ai]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Thalidomide-O-amido-C4-NH2 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C4-NH2 hydrochloride is a key chemical tool in the burgeoning field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer therapy.[1][2][3] This molecule serves as a synthesized E3 ligase ligand-linker conjugate, incorporating the thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a C4 amide linker with a terminal amine group.[1][4] The terminal amine facilitates the covalent attachment of a ligand designed to bind a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.[4]
PROTACs leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][5][6] This technology offers a promising therapeutic modality in precision medicine, with the potential to target proteins previously considered "undruggable."[2] The thalidomide moiety itself possesses anti-cancer properties, in part by inducing the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[7][8] This inherent activity can be advantageous when designing PROTACs for oncological applications.[4]
Mechanism of Action
The fundamental role of this compound is to function as a building block for PROTACs. Once a PROTAC is synthesized and introduced into a biological system, it orchestrates a series of events leading to the degradation of the target protein.
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary POI-PROTAC-CRBN complex.[4]
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[4]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC is released and can engage in further catalytic cycles of protein degradation.[4]
Applications in Cancer Research
This compound is instrumental in the synthesis of PROTACs targeting a wide array of oncoproteins. A primary example is the development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][3] BET proteins are epigenetic "readers" that play a crucial role in gene transcription and are considered attractive therapeutic targets in various cancers.[1] By creating a PROTAC that links a BET inhibitor to Thalidomide-O-amido-C4-NH2, researchers can induce the degradation of BET proteins, leading to anti-proliferative effects in cancer cells.
Beyond BET proteins, this linker can be used to target other cancer-relevant proteins such as kinases, transcription factors, and signaling scaffolds. The modular nature of PROTACs allows for the adaptation of this technology to a multitude of cancer types by simply changing the POI-binding ligand.
Data Presentation
The following tables are templates for presenting quantitative data from typical experiments involving PROTACs synthesized using this compound.
Table 1: In Vitro Degradation of Target Protein (e.g., BRD4)
| PROTAC Concentration (nM) | % BRD4 Remaining (Western Blot Quantification) |
| 0 (Vehicle Control) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 10 |
Table 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
| PROTAC Concentration (nM) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 75 |
| 100 | 40 |
| 1000 | 25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC synthesized with this compound
-
96-well plates
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow Visualization
In Vivo Experimental Considerations
For in vivo studies, proper formulation of the PROTAC is crucial. A sample protocol for preparing a solution for in vivo administration is provided below. Please note that the optimal formulation may vary depending on the specific PROTAC and animal model.
In Vivo Formulation Protocol: This protocol aims to achieve a clear solution for administration.
-
Stock Solution: Prepare a stock solution in DMSO.
-
Working Solution Preparation (Example):
-
To prepare a 1 mg/mL working solution, start with a 10 mg/mL stock in DMSO.
-
Sequentially add the following solvents, ensuring complete mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]
-
Note: It is recommended to prepare the working solution fresh on the day of use.[1]
Conclusion
This compound is a valuable and versatile chemical entity for the development of PROTACs in cancer research. Its ability to recruit the E3 ligase Cereblon enables the targeted degradation of a wide range of oncoproteins. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this compound in their drug discovery and development efforts, from initial in vitro characterization to in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neurodegenerative Disease Studies Using Thalidomide-O-amido-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thalidomide-O-amido-C4-NH2 hydrochloride in the development of Proteolysis Targeting Chimeras (PROTACs) for neurodegenerative disease research. This document outlines the underlying mechanism of action, detailed experimental protocols based on analogous published studies, and data presentation formats to facilitate the investigation of targeted protein degradation in disease-relevant models.
Introduction and Principle
This compound is a functionalized E3 ligase ligand-linker conjugate. It is not a direct therapeutic agent but a critical chemical building block for the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2]
The core components of a PROTAC are:
-
A ligand that binds to the target protein (e.g., a pathogenic protein in a neurodegenerative disease).
-
A linker moiety.
-
An E3 ubiquitin ligase ligand .
In this case, this compound provides the thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, attached to a C4 amine linker.[1][3] The terminal amine group of the linker allows for covalent conjugation to a ligand targeting a protein of interest, such as Tau, α-synuclein, or huntingtin, which are implicated in various neurodegenerative disorders.
The resulting PROTAC molecule forms a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The PROTAC synthesized using this compound will follow a catalytic mechanism to induce the degradation of the target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols are adapted from a study by Silva et al. (2022), which developed a PROTAC (QC-01-175) to degrade aberrant Tau protein in neuronal cell models derived from frontotemporal dementia (FTD) patients.[4] This PROTAC utilizes a pomalidomide-based CRBN ligand, a close analog of thalidomide, making these methods highly relevant.
PROTAC Synthesis
This is a representative protocol for conjugating a carboxylic acid-functionalized target protein ligand to this compound.
Caption: General workflow for PROTAC synthesis.
Materials:
-
Target protein ligand with a carboxylic acid functional group.
-
This compound.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF (Dimethylformamide).
-
HPLC for purification.
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 equivalents) and DIPEA (1.5 equivalents) in anhydrous DMF.
-
Add the Thalidomide-linker solution to the activated ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Cell Culture and Treatment (Adapted from Silva et al., 2022[4])
Cell Models:
-
Human induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases (e.g., FTD with MAPT mutations) and healthy controls.
Procedure:
-
Culture iPSC-derived neurons according to established protocols.
-
Plate neurons in appropriate well plates (e.g., 96-well for viability/ELISA, 6-well for Western blot) at a suitable density.
-
Allow neurons to mature for the desired period (e.g., 4-6 weeks).
-
Prepare stock solutions of the synthesized PROTAC in DMSO.
-
Treat the mature neurons with a range of PROTAC concentrations (e.g., 10 nM to 10 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a negative control (an inactive analog of the PROTAC, if available).
Western Blotting for Protein Degradation
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein (e.g., Total Tau, Phospho-Tau) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Tau Quantification
Procedure:
-
Use commercially available ELISA kits for total Tau and phosphorylated Tau (e.g., P-tauS396).
-
Prepare cell lysates as for Western blotting.
-
Follow the manufacturer's instructions for the ELISA kit to measure the concentration of the target protein in the lysates.
-
Normalize the results to the total protein concentration of each sample.
Immunoprecipitation to Confirm Ternary Complex Formation
Procedure:
-
Treat cells with the PROTAC for a shorter time point (e.g., 4 hours).
-
Lyse the cells and pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively and elute the bound proteins.
-
Analyze the eluates by Western blotting for the presence of the target protein, CRBN, and other components of the E3 ligase complex.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the efficacy of the PROTAC at different concentrations and time points.
Table 1: PROTAC-Mediated Degradation of Total Tau in FTD Patient-Derived Neurons (24h Treatment) (Data is illustrative and based on trends reported in Silva et al., 2022[4])
| PROTAC Concentration | Total Tau Level (% of Vehicle) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | 100 | ± 8.5 | - |
| 10 nM | 95.2 | ± 7.9 | > 0.05 |
| 100 nM | 80.1 | ± 6.3 | < 0.05 |
| 1 µM | 55.8 | ± 5.1 | < 0.01 |
| 10 µM | 40.3 | ± 4.7 | < 0.001 |
Table 2: PROTAC-Mediated Degradation of Phosphorylated Tau (P-tauS396) in FTD Patient-Derived Neurons (24h Treatment) (Data is illustrative and based on trends reported in Silva et al., 2022[4])
| PROTAC Concentration | P-tauS396 Level (% of Vehicle) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | 100 | ± 9.1 | - |
| 10 nM | 88.4 | ± 8.2 | > 0.05 |
| 100 nM | 65.7 | ± 7.0 | < 0.01 |
| 1 µM | 38.2 | ± 4.9 | < 0.001 |
| 10 µM | 25.6 | ± 3.8 | < 0.001 |
Concluding Remarks
This compound is a valuable tool for the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases. The protocols provided, based on analogous successful studies, offer a robust framework for synthesizing and evaluating novel protein degraders. Careful validation of target engagement, ternary complex formation, and downstream functional consequences in relevant disease models is crucial for advancing these molecules towards potential therapeutic applications.
References
Application Notes and Protocols for In Vitro Evaluation of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental design of in vitro assays for the characterization of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). These protocols are designed to be a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3] Thalidomide-based PROTACs utilize a derivative of thalidomide as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN).[][5][6] The PROTAC simultaneously binds to the POI and CRBN, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8][9] This application note outlines key in vitro assays to evaluate the efficacy and mechanism of action of thalidomide-based PROTACs.
Mechanism of Action of Thalidomide-Based PROTACs
The primary mechanism of thalidomide-based PROTACs involves the formation of a ternary complex between the PROTAC, the target protein (POI), and the E3 ligase CRBN. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[8][10]
Key In Vitro Assays
A comprehensive in vitro evaluation of a thalidomide-based PROTAC involves a series of assays to determine its binding affinity, ability to form a ternary complex, efficacy in promoting protein degradation, and its effect on cell viability.
Data Presentation
Table 1: Summary of In Vitro Assay Parameters for a Hypothetical PROTAC (PROTAC-X)
| Assay Type | Parameter | PROTAC-X | Control Compound (non-degrading) |
| Binary Binding | |||
| Surface Plasmon Resonance (SPR) | KD to POI (nM) | 50 | 45 |
| KD to CRBN (nM) | 250 | N/A | |
| Ternary Complex Formation | |||
| Time-Resolved FRET (TR-FRET) | EC50 (nM) | 150 | >10,000 |
| Target Protein Degradation | |||
| Western Blot | DC50 (nM) | 25 | >10,000 |
| Dmax (%) | 95 | <10 | |
| Cell Viability | |||
| CellTiter-Glo | IC50 (nM) | 100 | >10,000 |
Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.[7]
Materials:
-
Purified recombinant POI (tagged, e.g., with His-tag)
-
Purified recombinant CRBN/DDB1 complex (tagged, e.g., with GST-tag)
-
Anti-His-Tb (donor fluorophore)
-
Anti-GST-d2 (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA)
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the POI and CRBN/DDB1 complex to each well at a fixed concentration.
-
Add the anti-His-Tb and anti-GST-d2 antibodies.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration to determine the EC50.
Target Protein Degradation Assay (Western Blot)
This is a direct method to measure the reduction in the levels of the target protein.[11]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[11]
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[11]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the downstream functional consequence of target protein degradation.[11]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well.[11]
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[11]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease, phosphatase, and deubiquitinase (DUB) inhibitors
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells and pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the anti-POI antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Perform a Western blot on the eluted samples using an anti-ubiquitin antibody.
-
A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein should be observed in the presence of the PROTAC.[8]
Conclusion
The in vitro assays described in this application note provide a robust framework for the characterization of thalidomide-based PROTACs. A systematic approach, from evaluating binary binding and ternary complex formation to confirming target degradation and assessing cellular effects, is crucial for the successful development of these novel therapeutics. By following these detailed protocols, researchers can generate high-quality, reproducible data to guide the optimization of their PROTAC candidates.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs Containing Thalidomide-O-amido-C4-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
A frequently utilized E3 ligase ligand in PROTAC design is derived from thalidomide, which effectively recruits the Cereblon (CRBN) E3 ligase complex.[3] The molecule "Thalidomide-O-amido-C4-NH2" is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a C4 amine linker, which can be used in the synthesis of PROTACs.[4][5]
These application notes provide a detailed guide to the essential cell-based assays required to characterize the efficacy and mechanism of action of PROTACs synthesized using this thalidomide-based building block. The core assays described herein are designed to quantify target protein degradation and assess the downstream functional consequences on cell viability.
Mechanism of Action
The fundamental action of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[6] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase machinery. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the POI into smaller peptides.[1] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[2]
Figure 1. Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Key Performance Metrics
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[2][7]
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[2]
These values are derived from dose-response curves generated from quantitative protein level measurements. Additionally, the impact on cellular function is often assessed by measuring cell viability, with the IC50 value representing the concentration at which 50% of cell viability is inhibited.
Table 1: Example Degradation and Viability Data for a Hypothetical PROTAC
| Parameter | Value | Cell Line | Treatment Time | Assay |
| DC50 | 25 nM | Cancer Cell Line A | 24 hours | Western Blot |
| Dmax | >90% | Cancer Cell Line A | 24 hours | Western Blot |
| IC50 | 50 nM | Cancer Cell Line A | 72 hours | CellTiter-Glo® |
Experimental Protocols
The following protocols provide detailed methodologies for the foundational assays required to evaluate a thalidomide-based PROTAC.
Protocol 1: Target Protein Degradation by Quantitative Western Blot
This protocol is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.[1][8]
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC synthesized with Thalidomide-O-amido-C4-NH2
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody specific to the target protein
-
Primary antibody for a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
SDS-PAGE equipment and reagents
2. Procedure:
-
Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all wells and is typically kept below 0.5%.[2] Aspirate the old medium and add the medium containing the PROTAC dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 16, 24, or 48 hours) to allow for protein degradation.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer to each well.[9]
-
Incubate on ice for 10-15 minutes.[2]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein onto a polyacrylamide gel and separate via electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Probe the same membrane for a housekeeping protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[10]
-
Figure 2. Workflow for target protein degradation assay.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the downstream functional consequence of target protein degradation on cell proliferation and survival by measuring cellular ATP levels, an indicator of metabolic activity.[11]
1. Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates suitable for luminescence
-
PROTAC and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer or plate reader with luminescence capabilities
2. Procedure:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 48, 72, or 96 hours).[11]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the IC50 value.[12]
-
Concluding Remarks
The protocols outlined provide a robust framework for the initial characterization of PROTACs containing the Thalidomide-O-amido-C4-NH2 moiety. Successful demonstration of potent, target-specific degradation coupled with a desired functional outcome, such as decreased cell viability in cancer cells, is a critical step in the preclinical validation of a novel PROTAC molecule. Further experiments, such as global proteomics to assess selectivity and assays to confirm ternary complex formation (e.g., NanoBRET), are often required for a comprehensive understanding of the PROTAC's mechanism and potential as a therapeutic agent.[8][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Measuring Target Protein Degradation via Western Blot
Introduction
The targeted degradation of cellular proteins is a fundamental biological process and a burgeoning area of therapeutic intervention. Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues leverage the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Western blotting is an indispensable, semi-quantitative technique used to monitor the efficacy of such targeted protein degradation approaches.[2][3] It allows for the visualization and quantification of the decrease in target protein levels following treatment with a degrader molecule. This document provides detailed protocols for assessing target protein degradation using western blotting, including methods to elucidate the degradation pathway and determine protein half-life.
Principle of the Assay
Western blotting separates proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE).[4][5] The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose), where the target protein is detected using a specific primary antibody.[4][6] A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), binds to the primary antibody.[7] The addition of a chemiluminescent substrate results in a signal that can be captured by an imaging system.[8] The intensity of the signal is proportional to the amount of target protein, allowing for the quantification of protein degradation when compared to control samples.[9]
Key Experimental Approaches
Two primary experimental designs are employed to study protein degradation via western blot:
-
Dose-Response Analysis: Cells are treated with increasing concentrations of a degrader compound for a fixed time to determine the concentration at which 50% of the target protein is degraded (DC50).[1]
-
Time-Course Analysis: Cells are treated with a fixed concentration of the degrader, and samples are collected at various time points to assess the kinetics of protein degradation.[2]
To further investigate the mechanism of degradation, specific inhibitors can be utilized:
-
Proteasome Inhibitors (e.g., MG132, Oprozomib): These compounds block the activity of the proteasome.[10][11] If a degrader utilizes the UPS, co-treatment with a proteasome inhibitor will prevent the degradation of the target protein, leading to its rescue.[12]
-
Lysosome Inhibitors (e.g., Bafilomycin A1, Chloroquine): These agents inhibit lysosomal acidification and function. If the protein is degraded via the lysosomal pathway, co-treatment with these inhibitors will rescue the protein from degradation.[13][14]
-
Protein Synthesis Inhibitors (e.g., Cycloheximide): A cycloheximide (CHX) chase assay is used to determine the half-life of a protein.[15][16][17] By halting new protein synthesis, the decay of the existing protein pool can be monitored over time.[18]
Experimental Workflow Overview
The general workflow for a protein degradation experiment analyzed by western blot is depicted below.
Caption: General workflow for western blot analysis of protein degradation.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of a Target Protein Degrader
This protocol outlines the steps to determine the DC50 value of a degrader compound.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the degrader compound in culture medium. It is crucial to include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the degrader for a fixed period (e.g., 24 hours).
2. Sample Preparation:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[19]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[4][20][21][22]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[19][23]
-
Incubate the lysates on ice for 30 minutes, with brief vortexing every 10 minutes.[19]
-
Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19][24]
-
Transfer the supernatant (protein lysate) to new, pre-chilled tubes.[24]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the western blot.[2][23]
-
Prepare samples for loading by mixing the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer to a final 1x concentration.[2][13]
-
Denature the proteins by heating the samples at 95-100°C for 5-10 minutes.[2][10] For some membrane proteins, heating at 70°C for 10-20 minutes may be preferable to prevent aggregation.[25][26]
3. Western Blotting:
-
Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.[7]
-
Perform electrophoresis to separate the proteins by size.[7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][19] Confirm successful transfer with Ponceau S staining.[7][25]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][19]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][19]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Prepare the enhanced chemiluminescence (ECL) substrate and apply it to the membrane.[19]
-
Capture the chemiluminescent signal using an imaging system.[19]
-
If necessary, strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize the data.[3][19]
4. Data Analysis:
-
Quantify the band intensities from the western blot images using densitometry software (e.g., ImageJ).[2]
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.[2][9]
-
Calculate the percentage of protein degradation relative to the vehicle control for each degrader concentration.[2]
-
Plot the percentage of remaining protein against the log of the degrader concentration and fit a dose-response curve to determine the DC50 value.
Protocol 2: Determining Degradation Pathway Using Inhibitors
This protocol helps determine whether degradation is mediated by the proteasome or the lysosome.
-
Follow the steps for cell culture as in Protocol 1.
-
Set up the following treatment groups:
-
Vehicle Control
-
Degrader alone
-
Degrader + Proteasome Inhibitor (e.g., 10 µM MG132, added 1-2 hours prior to degrader)
-
Degrader + Lysosome Inhibitor (e.g., 100 nM Bafilomycin A1, added 1-2 hours prior to degrader)
-
-
Proceed with Sample Preparation, Western Blotting, and Data Analysis as described in Protocol 1.
-
Analyze the results:
-
If the proteasome inhibitor rescues the target protein from degradation, it indicates a proteasome-dependent pathway.
-
If the lysosome inhibitor rescues the target protein, it suggests a lysosome-dependent pathway.
-
Caption: The PROTAC-mediated ubiquitin-proteasome degradation pathway.
Protocol 3: Cycloheximide (CHX) Chase Assay for Protein Half-Life
This protocol is used to measure the rate of degradation of a target protein.[15][16]
-
Seed and culture cells as described in Protocol 1.
-
Treat cells with a suitable concentration of cycloheximide (e.g., 50-100 µg/mL) to inhibit protein synthesis.[15][16] Include a time point zero (T=0) sample collected immediately before CHX addition.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16, 24 hours).[15]
-
Prepare cell lysates and perform western blotting as described in Protocol 1.
-
Quantify the band intensities at each time point and normalize to the loading control.
-
Calculate the percentage of protein remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining protein against time. The time at which 50% of the protein remains is the half-life (t1/2).
Data Presentation
Quantitative data from western blot experiments should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Dose-Response of Degrader-X on Target Protein A
| Degrader-X Conc. (nM) | Target Protein A (Normalized Intensity) | % Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 ± 0.08 | 100% |
| 1 | 0.85 ± 0.06 | 85% |
| 10 | 0.52 ± 0.05 | 52% |
| 50 | 0.21 ± 0.03 | 21% |
| 100 | 0.11 ± 0.02 | 11% |
| 500 | 0.09 ± 0.02 | 9% |
| 1000 | 0.08 ± 0.01 | 8% |
| Data are represented as mean ± SD from three independent experiments. |
Table 2: Effect of Inhibitors on Degrader-X Mediated Degradation
| Treatment | Target Protein A (Normalized Intensity) | % Protein Remaining (vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.09 | 100% |
| Degrader-X (100 nM) | 0.12 ± 0.03 | 12% |
| Degrader-X + MG132 | 0.89 ± 0.07 | 89% |
| Degrader-X + Bafilomycin A1 | 0.15 ± 0.04 | 15% |
| Data are represented as mean ± SD from three independent experiments. |
Table 3: Cycloheximide (CHX) Chase Assay for Target Protein A Half-Life
| Time after CHX (hours) | Target Protein A (Normalized Intensity) | % Protein Remaining (vs. T=0) |
| 0 | 1.00 ± 0.10 | 100% |
| 2 | 0.81 ± 0.08 | 81% |
| 4 | 0.65 ± 0.06 | 65% |
| 8 | 0.48 ± 0.05 | 48% |
| 16 | 0.23 ± 0.04 | 23% |
| 24 | 0.10 ± 0.02 | 10% |
| Data are represented as mean ± SD from three independent experiments. The estimated half-life is approximately 8 hours. |
Troubleshooting
Common issues in western blotting for protein degradation studies include faint or no bands, high background, and unexpected bands.[27][28][29]
-
Faint or No Bands: May result from inefficient protein extraction, protein degradation during sample preparation, low protein abundance, or issues with antibody concentrations or incubation times.[28][29] Ensure the use of fresh lysis buffer with protease inhibitors and keep samples on ice at all times.[20][21][30] Optimize protein load and antibody concentrations.[20]
-
High Background: Can be caused by insufficient blocking, too high antibody concentration, or inadequate washing.[27] Ensure the blocking step is sufficient and optimize antibody dilutions and wash times.
-
Unexpected Bands: May indicate protein degradation, post-translational modifications, or non-specific antibody binding.[27] Using fresh samples and protease inhibitors can minimize degradation products.[20] Always include appropriate controls to validate antibody specificity.
Conclusion
Western blotting is a robust and widely accessible method for monitoring and quantifying targeted protein degradation. By employing dose-response and time-course studies, researchers can effectively determine the potency and kinetics of degrader molecules. Furthermore, the use of specific inhibitors for the proteasomal and lysosomal pathways, along with cycloheximide chase assays, provides critical insights into the mechanism of action and the natural turnover rate of the target protein. Careful experimental design, meticulous execution of protocols, and rigorous data analysis are paramount for obtaining reliable and reproducible results in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. praxilabs.com [praxilabs.com]
- 7. bio-rad.com [bio-rad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Cell lysate preparation, Western blotting, and densitomeric analysis [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for qualitative analysis of lysosome immunoprecipitation from patient-derived glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 17. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. Sample preparation for western blot | Abcam [abcam.com]
- 22. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 26. blog.addgene.org [blog.addgene.org]
- 27. Western blot troubleshooting guide! [jacksonimmuno.com]
- 28. southernbiotech.com [southernbiotech.com]
- 29. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 30. Western Blotting Sample Preparation [sigmaaldrich.com]
Application Notes and Protocols for LC-MS/MS Quantification of PROTAC Stability in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The efficacy of a PROTAC is intrinsically linked to its intracellular stability. A PROTAC must remain intact within the cell long enough to form a productive ternary complex with the target protein and an E3 ligase, thereby catalyzing ubiquitination and subsequent proteasomal degradation.[2] Monitoring the intracellular concentration and stability of PROTACs over time is therefore critical for optimizing their design and predicting their pharmacological behavior.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[3] This powerful analytical technique allows for the precise measurement of PROTAC concentrations in cell lysates, enabling the determination of key stability parameters such as intracellular half-life (t½).
These application notes provide detailed protocols for assessing PROTAC stability in cell culture using LC-MS/MS, from cell treatment and sample preparation to data acquisition and analysis.
Experimental Overview and Workflow
The fundamental workflow for assessing PROTAC stability involves treating cultured cells with the PROTAC, harvesting the cells at various time points, preparing cell lysates, and quantifying the remaining intact PROTAC using a validated LC-MS/MS method.
Caption: Experimental workflow for quantifying PROTAC stability in cell culture.
Quantitative Data Summary
The stability of PROTACs can vary significantly based on their chemical structure, particularly the nature of the linker and the E3 ligase ligand. The following tables summarize stability data for representative PROTACs from literature, primarily determined in human hepatocytes, which provide a relevant model for intracellular metabolic stability.
Table 1: Metabolic Half-Life (t½) of Various PROTACs in Human Hepatocytes
| PROTAC Compound | Target Ligand | E3 Ligase Ligand | Linker Type | Half-Life (t½, min) | Reference |
| dBet1 | JQ1 (BET) | Thalidomide (CRBN) | Alkyl-ether | > 240 | [4][5] |
| MZ1 | JQ1 (BET) | VHL Ligand | Alkyl-ether | > 240 | [6] |
| PROTAC 26 | AR Ligand | VHL Ligand | PEG | < 100 | [4] |
| PROTAC 37 | BRD4 Ligand | Thalidomide (CRBN) | Alkyl | < 100 | [4] |
| ARV-110 | AR Ligand | CRBN Ligand | N/A | 2215 (in rat microsomes) | [7] |
Data is representative and compiled from studies using cryopreserved human hepatocytes or liver microsomes, which are standard systems for assessing metabolic stability.
Table 2: Stability of PROTAC ARV-110 in Biological Matrices
| Matrix | Temperature (°C) | Stability Metric | Value | Reference |
| Rat Plasma | 37 | % Remaining after 2h | < 80% | [7] |
| Mouse Plasma | 37 | % Remaining after 2h | < 80% | [7] |
| Human Plasma | 37 | % Remaining after 2h | ~90% | [7] |
| Rat Hepatic Microsomes | 37 | Half-Life (t½) | 2215 min | [7] |
| Mouse Hepatic Microsomes | 37 | Half-Life (t½) | 415 min | [7] |
| Human Hepatic Microsomes | 37 | Half-Life (t½) | 986 min | [7] |
Detailed Experimental Protocols
Protocol 1: PROTAC Stability Assessment in Cultured Cells
This protocol outlines a time-course experiment to determine the rate of PROTAC degradation within intact cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Complete cell culture medium
-
PROTAC of interest, dissolved in DMSO to a stock concentration of 10 mM
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: Water with 0.1% formic acid
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Internal Standard (IS): A structurally similar, stable compound not present in the sample.
-
Multi-well plates (6-well or 12-well)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 13,000 rpm at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to ensure they are in a logarithmic growth phase at the time of the experiment. Incubate overnight.
-
PROTAC Treatment: Treat cells with a final concentration of the PROTAC (e.g., 1 µM). Include a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the plates and harvest cells at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The 0-hour time point represents cells harvested immediately after adding the PROTAC.
-
Cell Harvest:
-
At each time point, aspirate the culture medium.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold PBS and scrape the cells. Collect the cell suspension into a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
-
Cell Lysis and Protein Precipitation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer (Water with 0.1% formic acid).
-
Lyse the cells by sonication on ice.
-
To precipitate proteins and quench metabolic activity, add 600 µL of ice-cold acetonitrile containing the internal standard.[3]
-
Vortex vigorously for 30 seconds.
-
-
Sample Clarification:
-
Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[3]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial for concentrating the analyte and removing the organic solvent.[5]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100-200 µL of a suitable solvent, typically the initial mobile phase composition for the LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex and centrifuge briefly to pellet any insoluble material.
-
Transfer the final sample to an LC autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Method for PROTAC Quantification
This is a general LC-MS/MS method that should be optimized for each specific PROTAC molecule.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 - 10 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ of the PROTAC. The product ion (Q3) must be determined by infusing the PROTAC standard and performing a product ion scan. A stable, high-intensity fragment should be chosen. The same must be done for the internal standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion voltage for the specific instrument and compound.[7]
Data Analysis:
-
Standard Curve: Prepare a standard curve by spiking known concentrations of the PROTAC and a fixed concentration of the internal standard into lysate from untreated cells. Process these standards alongside the experimental samples.
-
Quantification: Integrate the peak areas for the PROTAC and the internal standard in all samples. Calculate the peak area ratio (PROTAC/IS).
-
Concentration Calculation: Determine the concentration of the PROTAC in each sample by interpolating from the linear regression of the standard curve.
-
Stability Analysis: Plot the concentration or percentage of remaining PROTAC against time. Fit the data to a one-phase decay model to calculate the intracellular half-life (t½).
PROTAC Degradation Mechanism
The stability of a PROTAC is a prerequisite for its function, which is to induce the degradation of a target protein. The process is catalytic and involves several key steps that must occur before the PROTAC itself is metabolized or cleared from the cell.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for Thalidomide-O-amido-C4-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Thalidomide-O-amido-C4-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, provides protocols for its application in targeted protein degradation, and presents a framework for data analysis.
Introduction to this compound
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), conjugated to a C4 amide linker with a terminal amine group. This terminal amine serves as a reactive handle for the covalent attachment of a ligand specific to a protein of interest (POI), thereby forming a heterobifunctional PROTAC. PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
The hydrochloride salt form of Thalidomide-O-amido-C4-NH2 generally offers enhanced water solubility and stability compared to its free base form, facilitating its use in aqueous buffers for biochemical and cellular assays.[1][2]
Mechanism of Action
PROTACs assembled using this compound operate by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: Mechanism of action of a Thalidomide-based PROTAC.
Suppliers and Purchasing Options
This compound is available from various chemical suppliers catering to the research and drug development market. Researchers can typically purchase this compound in quantities ranging from milligrams to grams. For larger scale needs, inquiries about bulk or custom synthesis are recommended.
| Supplier | Product Name | Purity |
| MedChemExpress | This compound | >98% |
| BroadPharm | Thalidomide-O-amido-C4-NH2, HCl salt | ≥95% |
| Tocris Bioscience | Thalidomide 4'-ether-alkylC4-amine | ≥95% (HPLC) |
| LabSolutions | This compound | ≥95% (HPLC)[3] |
Note: Purity and product specifications should be confirmed with the supplier for each batch.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) by coupling this compound with a JQ1 derivative bearing a carboxylic acid functionality.
Figure 2: Workflow for the synthesis of a BRD4-targeting PROTAC.
Materials:
-
This compound
-
JQ1-COOH (or other target ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
Procedure:
-
Free Base Preparation: Dissolve this compound in a minimal amount of DMF and add saturated aqueous sodium bicarbonate. Extract the free base with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Amide Coupling:
-
Dissolve JQ1-COOH (1.0 equivalent) and the free-based Thalidomide-O-amido-C4-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the procedure to assess the degradation of BRD4 in a cellular context induced by the synthesized PROTAC.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, 293T, or a relevant cancer cell line)
-
Synthesized BRD4-targeting PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle.
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Data Presentation
Quantitative data from protein degradation experiments should be summarized in a clear and structured format. Key parameters to determine are the DC₅₀ (concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).
Table 1: Representative Data for a BRD4-Targeting PROTAC
| PROTAC Concentration (nM) | % BRD4 Degradation (relative to vehicle) |
| 0 (Vehicle) | 0 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 1000 | 85 (Hook effect may be observed) |
Table 2: Degradation Parameters
| Parameter | Value |
| DC₅₀ | ~15 nM |
| Dₘₐₓ | >95% |
Note: The above data are for illustrative purposes only and will vary depending on the specific PROTAC, cell line, and experimental conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols and guidelines presented here provide a framework for the successful design, synthesis, and evaluation of novel protein degraders for therapeutic and research applications. Careful optimization of the linker and target ligand is crucial for achieving potent and selective protein degradation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thalidomide-O-amido-C4-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Thalidomide-O-amido-C4-NH2 hydrochloride. This key intermediate is often used in the development of Proteolysis Targeting Chimeras (PROTACs).
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that can be prone to yield loss at each stage. The general synthetic route involves the coupling of 4-hydroxythalidomide with a Boc-protected aminobutanol linker, followed by the removal of the Boc protecting group and formation of the hydrochloride salt. Key challenges include ensuring complete reaction in the coupling step, avoiding side reactions, and achieving efficient purification of the intermediate and final products.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with potential causes and recommended solutions presented in a question-and-answer format.
Issue 1: Low Yield in the Mitsunobu Coupling of 4-Hydroxythalidomide and N-Boc-4-aminobutanol
Question: My Mitsunobu reaction to form Thalidomide-O-amido-C4-NH-Boc has a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this step are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Mitsunobu Coupling
Caption: Troubleshooting logic for low yield in the Mitsunobu reaction.
Quantitative Data: Troubleshooting Mitsunobu Reaction
| Potential Cause | Recommended Solution | Expected Outcome |
| Degraded Reagents | Use freshly opened or purified DEAD/DIAD and PPh3. Ensure 4-hydroxythalidomide and N-Boc-4-aminobutanol are pure and dry. | Increased conversion to the desired product. |
| Suboptimal Solvent | Ensure anhydrous THF is used. If solubility is an issue, consider alternative anhydrous solvents like toluene or DCM. | Improved reaction kinetics and reduced side reactions. |
| Incorrect Reagent Stoichiometry | Use a slight excess (1.2-1.5 equivalents) of DEAD/DIAD and PPh3. | Drives the reaction to completion. |
| Slow or Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature (e.g., from 0°C to room temperature). | Full consumption of starting materials. |
| Difficult Purification | Triphenylphosphine oxide and the reduced azodicarboxylate can be difficult to remove. Consider using a polymer-supported triphenylphosphine for easier removal. Flash chromatography on silica gel is typically required. | Improved purity and isolated yield of the Boc-protected intermediate. |
| Side Reactions | A common side reaction is the formation of an adduct between the azodicarboxylate and the nucleophile. Slow, dropwise addition of DEAD/DIAD at 0°C can minimize this. | Reduced formation of impurities. |
Issue 2: Incomplete Boc Deprotection
Question: I am seeing a significant amount of my Boc-protected intermediate remaining after treatment with HCl in dioxane. How can I ensure complete deprotection?
Answer: Incomplete Boc deprotection is a frequent issue. The following steps can help ensure the reaction goes to completion.
Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting logic for incomplete Boc deprotection.
Quantitative Data: Troubleshooting Boc Deprotection
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive HCl/Dioxane | Use a fresh, commercially available solution of 4M HCl in dioxane. Ensure it is anhydrous. | Complete conversion to the amine hydrochloride salt. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS. Extend the reaction time if necessary (typically 1-4 hours at room temperature is sufficient). | Disappearance of the Boc-protected starting material. |
| Low Reaction Temperature | Ensure the reaction is run at room temperature. If the reaction is sluggish, a slight warming to 30-40°C can be attempted, but monitor for potential degradation. | Increased reaction rate. |
| Precipitation of Product | The hydrochloride salt may precipitate from the reaction mixture. Ensure adequate stirring to maintain a homogenous suspension. | Complete reaction of all starting material. |
Issue 3: Low Purity of Final Product (this compound)
Question: My final product is impure after the deprotection and work-up. What are the common impurities and how can I remove them?
Answer: Impurities in the final product can originate from the previous steps or the work-up itself.
Common Impurities and Purification Strategies
| Potential Impurity | Source | Recommended Purification Method |
| Unreacted Boc-protected intermediate | Incomplete deprotection | Recrystallization or trituration with a suitable solvent system (e.g., methanol/ether) can selectively precipitate the hydrochloride salt. |
| Triphenylphosphine oxide | Carryover from Mitsunobu reaction | If not fully removed previously, it can be challenging to remove at this stage. An additional chromatographic purification of the Boc-protected intermediate may be necessary. |
| Side products from Mitsunobu | Side reactions during the coupling step | Purification of the intermediate is crucial. Reverse-phase HPLC may be required for the final product if impurities are difficult to remove by other means. |
| Glutarimide ring-opened byproduct | A known side reaction in similar syntheses, especially under basic conditions. | Careful control of pH during any aqueous work-up is important. Purification by reverse-phase HPLC may be effective. |
III. Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butyl)carbamate (Thalidomide-O-amido-C4-NH-Boc)
Reaction Scheme
Caption: Synthesis of the Boc-protected intermediate via Mitsunobu reaction.
Methodology:
-
To a solution of 4-hydroxythalidomide (1.0 eq) and N-Boc-4-aminobutanol (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Synthesis of 4-((4-aminobutyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride (this compound)
Reaction Scheme
Caption: Boc deprotection and hydrochloride salt formation.
Methodology:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane (DCM) or methanol.
-
Add a solution of 4M HCl in dioxane (10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other methods for the Boc deprotection? A1: Yes, other acidic conditions such as trifluoroacetic acid (TFA) in DCM can also be used. However, HCl in dioxane is often preferred for the direct formation of the hydrochloride salt, which can aid in purification by precipitation.
Q2: My final product is a sticky solid and difficult to handle. What can I do? A2: This is often due to residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent like hexanes or pentane can sometimes help to produce a more crystalline solid. If the issue persists, further purification by recrystallization or reverse-phase HPLC may be necessary.
Q3: What is the expected overall yield for this synthesis? A3: The overall yield can vary significantly depending on the efficiency of each step and the purification losses. A reasonable expected yield for the two-step sequence would be in the range of 40-60%.
Q4: How can I confirm the identity and purity of my final product? A4: The identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
Q5: Are there any specific safety precautions I should take? A5: Standard laboratory safety procedures should be followed. DEAD and DIAD are potentially explosive and should be handled with care. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Technical Support Center: Overcoming the "Hook Effect" in PROTAC Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand, identify, and overcome the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.[2][3] This paradoxical reduction in efficacy at high concentrations can lead to the misinterpretation of a PROTAC's potency.[1][4]
Q2: What is the underlying cause of the PROTAC hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][5] A PROTAC's mechanism of action relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][5]
Q3: What are the consequences of the hook effect for my research?
Q4: At what concentrations does the hook effect typically become apparent?
A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1] However, it is often seen at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Q5: How can I avoid or minimize the hook effect in my experiments?
A5: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[1] Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1]
-
Enhancing Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and reduce the formation of unproductive binary complexes.[7]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic "hook effect".[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols) to directly measure the formation of the ternary complex and confirm that its formation is inhibited at high PROTAC concentrations.
-
Problem 2: I don't observe any target degradation at any of the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including the hook effect, issues with the experimental system, or an inactive PROTAC.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]
-
Confirm Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]
-
Data Presentation
Table 1: Key Parameters in PROTAC Dose-Response Curves
| Parameter | Description | Impact of Hook Effect |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded. | Can be inaccurately determined or misleading if the curve is bell-shaped. |
| Dmax | The maximum level of degradation achieved. | The true Dmax may be missed if the concentration range is not optimal. |
| Hook Effect Onset | The concentration at which the degradation efficacy begins to decrease. | A critical parameter to define the optimal working concentration of the PROTAC. |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC Dose-Response Curve Generation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[2]
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with an appropriate buffer (e.g., RIPA) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE & Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by secondary antibodies.
-
Imaging & Densitometry: Image the blot and quantify the band intensities.
-
Data Analysis: Normalize the target protein levels to the loading control and then to the vehicle control. Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify any potential hook effect.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for confirming the formation of the Target-PROTAC-E3 Ligase ternary complex.[1]
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or a vehicle control for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol allows for the real-time measurement of ternary complex formation in living cells.[8]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.[1]
Visualizations
Caption: The canonical pathway of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting and mitigating the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ternary complex formation - Profacgen [profacgen.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ternary Complex Formation [promega.sg]
Technical Support Center: Optimizing Linker Design for Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals working on therapeutic modalities that rely on the formation of ternary complexes, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC, a heterobifunctional molecule, that connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to enable the formation of a stable and productive ternary complex involving the target protein, the PROTAC, and the E3 ligase. This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1]
Q2: What are the most commonly used types of linkers in PROTAC design?
A2: The most prevalent linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][2] Their popularity stems from their synthetic accessibility and the flexibility they offer, which can accommodate the formation of a productive ternary complex.[1] Other linker types include more rigid structures that incorporate moieties like piperazine, piperidine, or triazole rings. These can help to pre-organize the PROTAC into a bioactive conformation and may also enhance metabolic stability.[1]
Q3: How does linker length affect the efficacy of a PROTAC?
A3: Linker length is a critical factor for PROTAC efficacy.[3] An optimal linker length facilitates favorable protein-protein interactions within the ternary complex.[3] A linker that is too short may cause steric hindrance, preventing the formation of a productive complex.[3][4][5] Conversely, a linker that is too long can result in an unstable or non-productive ternary complex and may incur an entropic penalty upon binding.[4][5][6] The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3]
Q4: How does linker composition (e.g., PEG vs. alkyl) influence PROTAC performance?
A4: The chemical composition of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[7] PEG-based linkers are hydrophilic and can improve a PROTAC's aqueous solubility and biocompatibility.[5] Alkyl-based linkers are more hydrophobic and rigid, which can sometimes lead to more stable ternary complexes but may also decrease solubility.[5] Replacing an alkyl chain with PEG units has, in some instances, inhibited PROTAC activity, highlighting that composition is as critical as length and requires empirical optimization.[5]
Q5: What is the "hook effect" and how can linker design mitigate it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[4][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex.[4][7] A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, thus stabilizing the ternary complex over the binary ones and mitigating the hook effect.[1][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but it does not induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[4]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[4] Solution: Synthesize and test a library of PROTACs with varying linker lengths (e.g., PEG4, PEG8, PEG12) and rigidities (e.g., incorporating phenyl or piperazine groups).[5][7] |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[4] Solution: Modify the linker attachment points on the warhead or E3 ligase ligand. Computational modeling can help identify suitable, solvent-exposed attachment points.[7] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[4] Solution: Alter linker properties to balance hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility.[7] Confirm intracellular target engagement using assays like CETSA or NanoBRET.[5][7] |
Issue 2: I'm observing a significant "hook effect" with my PROTAC.
The hook effect, characterized by a bell-shaped dose-response curve, indicates that at high concentrations, non-productive binary complexes are favored over the productive ternary complex.[7]
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The PROTAC does not sufficiently stabilize the ternary complex over the binary complexes. |
| Suboptimal Linker Design | The current linker does not promote favorable protein-protein interactions between the target and the E3 ligase.[1] |
Quantitative Data Summary
The following tables summarize key biophysical parameters for PROTAC-mediated ternary complex formation.
Table 1: Comparison of Biophysical Methods for Ternary Complex Characterization
| Method | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Affinity (KD), Kinetics (kon, koff), Stoichiometry, Cooperativity (α)[8] | Medium | Low | Label-free, real-time kinetic data.[8] | Requires immobilization of one binding partner.[8] |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[8] | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[8] | Low throughput, requires large amounts of pure protein.[8] |
| Fluorescence Polarization (FP) | Affinity (KD)[8] | High | Low | Homogeneous, in-solution assay, suitable for high-throughput screening.[8] | Requires a fluorescent label, susceptible to interference.[8] |
| NanoBRET | Target Engagement, Ternary Complex Formation | High | Low | Live-cell measurements, provides data on intracellular complex formation. | Requires genetic engineering of target protein. |
| AlphaLISA | Ternary Complex Formation | High | Low | Homogeneous, no-wash assay, highly sensitive.[8] | Requires specific antibody pairs or tagged proteins. |
Table 2: Example Biophysical Data for PROTAC MZ1
| Interaction | Technique | Affinity (KD) | Cooperativity (α) | Ternary Complex Half-life |
| MZ1 + Brd4BD2 | SPR | 1 nM[9] | - | - |
| MZ1 + VHL | SPR | 29 nM[9] | - | - |
| VHL:MZ1:Brd4BD2 | SPR | - | 22[10] | 130 s[10] |
| VHL:MZ1:Brd2BD2 | SPR | - | - | Shorter than Brd4BD2 complex[10] |
| VHL:MZ1:Brd3BD2 | SPR | - | 3.5[10] | 4 s[10] |
Experimental Protocols & Workflows
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Protocol: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
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Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
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The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the steps to measure the kinetics and affinity of binary and ternary complex formation.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
To measure the binding of the target protein to the E3 ligase (if any), inject a series of target protein concentrations.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the binding affinity (KD) for both the binary and ternary interactions.
-
The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.[3]
-
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and minimizing the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent function of the thalidomide moiety, which acts as a "molecular glue".[1] When bound to its primary target, the E3 ligase Cereblon (CRBN), thalidomide and its analogs (immunomodulatory drugs or IMiDs) can recruit and induce the degradation of proteins that are not the intended target of the PROTAC.[1][2][3][4] These unintentionally degraded proteins are known as "neosubstrates".[1][2][3][4]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
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Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for lymphocyte development.[1][3][4][5][6] Their degradation is linked to the immunomodulatory effects of thalidomide and its analogs.[1][3][4][5][6]
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Casein Kinase 1α (CK1α): The degradation of CK1α is implicated in the therapeutic efficacy of lenalidomide in myelodysplastic syndromes.[2][4]
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SALL4: This transcription factor is a key mediator of the teratogenic effects of thalidomide.[1][3][4]
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Zinc Finger Proteins (ZFPs): A wider class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1]
These off-target degradation events can lead to unintended biological consequences, such as toxicity and altered cellular signaling.[3] This can complicate the interpretation of experimental results and compromise the therapeutic window of the PROTAC.
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies primarily focus on modifying the thalidomide moiety and the linker connecting it to the target-binding ligand.
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Modification of the Thalidomide Moiety: Introducing chemical modifications to the phthalimide ring of the thalidomide ligand can disrupt the binding interface required for neosubstrate recruitment while preserving the interaction with CRBN.[7] For instance, substitutions at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc finger proteins.[7][8]
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Linker Optimization: The length, composition, and attachment point of the linker are critical.[1][9] Optimizing these linker properties can influence the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby favoring the on-target interaction over off-target neosubstrate recruitment.[7][10]
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Warhead Selection: Utilizing a highly selective "warhead" that binds to your protein of interest (POI) with high affinity can contribute to the overall selectivity of the PROTAC.[7]
Q3: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target. What should I do?
A3: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1]
Troubleshooting Steps:
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Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1]
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Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects and determine if the off-target degradation occurs at therapeutically relevant concentrations.[1]
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Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
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Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[1]
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Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2.[1]
Q4: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity. How can I determine the cause?
A4: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1]
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
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CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
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Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
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Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects. Correlate the reduction in off-target degradation with a decrease in cellular toxicity.[1]
Data Presentation
Table 1: Common Neosubstrates of Thalidomide-Based PROTACs and Their Functions
| Neosubstrate | Gene Name | Primary Function | Associated Effects of Degradation |
| Ikaros | IKZF1 | Lymphocyte development | Immunomodulation |
| Aiolos | IKZF3 | Lymphocyte development | Immunomodulation |
| Casein Kinase 1α | CSNK1A1 | Wnt signaling, circadian rhythm | Therapeutic effect in MDS |
| SALL4 | SALL4 | Embryonic development | Teratogenicity |
| Various Zinc Finger Proteins | ZFP family | Transcription regulation | Potential long-term side effects |
This table summarizes commonly observed off-target neosubstrates. The exact off-target profile can be PROTAC- and cell-type-specific.
Table 2: Hypothetical Comparative Data for PROTAC Analogs
| PROTAC Analog | Target DC50 (nM) | IKZF1 DC50 (nM) | Cellular Viability IC50 (µM) |
| Parent PROTAC | 10 | 50 | 0.5 |
| Analog A (C5-modified) | 15 | >1000 | 5.0 |
| Analog B (Optimized Linker) | 8 | 500 | 2.5 |
This table illustrates how rational design can improve the therapeutic window by increasing the selectivity for the target protein over off-target neosubstrates, leading to reduced cytotoxicity. DC50 represents the concentration for 50% degradation, and IC50 represents the concentration for 50% inhibition of cellular viability.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
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Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with your PROTAC at a predetermined optimal concentration and a vehicle control (e.g., DMSO). Include a negative control PROTAC if available.[11]
-
Incubate for a time period sufficient to observe target degradation (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Multiplex Quantitative Labeling and Mass Spectrometry:
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Combine the labeled samples and analyze by LC-MS/MS.[12]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.
-
Proteins with significantly decreased abundance are potential off-targets.[2]
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
This protocol is used to confirm the degradation of potential off-target proteins identified from proteomics screens.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time.[5]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein and a loading control (e.g., GAPDH, β-actin).[5]
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations.
-
Mandatory Visualization
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates by a thalidomide-based PROTAC.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chempro-innovations.com [chempro-innovations.com]
Technical Support Center: Confirmation of Proteasome-Dependent Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments to confirm proteasome-dependent degradation of a protein of interest (POI).
Frequently Asked Questions (FAQs)
Q1: What is the first step to demonstrate that my protein of interest is degraded by the proteasome?
A1: The most direct initial experiment is to treat cells with a proteasome inhibitor and observe the accumulation of your protein of interest. If the protein's levels increase upon proteasome inhibition, it suggests that its degradation is, at least in part, dependent on the proteasome.[1][2]
Q2: Which proteasome inhibitor should I use?
A2: MG-132 is a commonly used, cost-effective, and reversible proteasome inhibitor.[3] However, it can have off-target effects at higher concentrations, inhibiting other proteases like calpains and cathepsins.[3][4][5] For greater specificity, consider using inhibitors like epoxomicin or carfilzomib.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[4]
Q3: I've treated my cells with a proteasome inhibitor, but my protein of interest is not accumulating. What could be the reason?
A3: Several factors could contribute to this observation:
-
Ineffective Inhibition: The concentration or incubation time of the inhibitor may be suboptimal. Verify the activity of your inhibitor by checking for the accumulation of total ubiquitinated proteins as a positive control.[4]
-
Protein Stability: Your protein of interest may be very stable with a long half-life, and the experimental timeframe may not be sufficient to observe significant degradation.
-
Alternative Degradation Pathways: Your protein might be degraded by other cellular machinery, such as lysosomes via autophagy.
-
Transcriptional or Translational Regulation: The expression of your protein might be downregulated upon treatment, masking the effect of proteasome inhibition.[6]
Q4: How can I measure the half-life of my protein?
A4: A cycloheximide (CHX) chase assay is the standard method to determine protein half-life.[7] CHX blocks protein synthesis, and by monitoring the decrease in the protein's abundance over time, you can calculate its degradation rate.[8]
Q5: How can I confirm that my protein is ubiquitinated prior to degradation?
A5: An immunoprecipitation (IP) assay followed by Western blotting is a common method to detect the ubiquitination of a target protein.[9][10] You can immunoprecipitate your protein of interest and then probe the Western blot with an antibody that recognizes ubiquitin.[9] The presence of a smear of higher molecular weight bands indicates polyubiquitination.
Troubleshooting Guides
Issue 1: No Accumulation of Protein of Interest with Proteasome Inhibitor Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Inhibitor | Test a new batch or a different proteasome inhibitor. Include a positive control (e.g., a known short-lived protein or total ubiquitin). | Accumulation of the positive control confirms inhibitor activity. |
| Suboptimal Concentration | Perform a dose-response curve with the inhibitor (e.g., 1, 5, 10, 20 µM of MG-132). | Identify the lowest effective concentration that leads to the accumulation of your POI without causing significant cell death.[4] |
| Insufficient Treatment Time | Perform a time-course experiment (e.g., 2, 4, 6, 8 hours). | Determine the optimal incubation time to observe significant accumulation of your POI. |
| Cell Line Resistance | Some cell lines may be less sensitive to certain inhibitors. Try a different cell line if possible. | Successful accumulation of the POI in a different cell line. |
| Protein is Not Degraded by the Proteasome | Consider alternative degradation pathways (e.g., lysosomal degradation). Use lysosomal inhibitors like Bafilomycin A1 or Chloroquine. | Accumulation of the POI with lysosomal inhibitors suggests a different degradation pathway. |
Issue 2: High Cell Toxicity with Proteasome Inhibitor Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Concentration is Too High | Reduce the concentration of the proteasome inhibitor. Refer to your dose-response curve to find a less toxic concentration.[4] | Reduced cell death while still observing accumulation of your POI. |
| Prolonged Incubation Time | Shorten the duration of the inhibitor treatment. | Minimized cytotoxicity while still allowing for detectable protein accumulation. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%).[4] | No significant cell death in the vehicle control group. |
Experimental Protocols
Protocol 1: Proteasome Inhibition and Western Blot Analysis
This protocol outlines the steps to assess the accumulation of a protein of interest following treatment with a proteasome inhibitor.
Materials:
-
Cell culture medium
-
Proteasome inhibitor (e.g., MG-132)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of the proteasome inhibitor or an equivalent volume of vehicle (DMSO).
-
Incubate for the desired amount of time (e.g., 4-8 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities to determine the relative protein levels.
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is for determining the half-life of a protein of interest.
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) solution (e.g., 50 mg/mL in DMSO)[7]
-
Proteasome inhibitor (optional, for comparison)
-
Lysis buffer and other reagents for Western blotting as in Protocol 1.
Procedure:
-
Seed cells in multiple dishes or wells to allow for harvesting at different time points.
-
Treat the cells with CHX at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[7]
-
(Optional) For a parallel experiment, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding CHX.
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours).[11]
-
Lyse the cells and perform Western blotting as described in Protocol 1.
-
Quantify the band intensities of your protein of interest at each time point, normalized to the loading control.
-
Plot the relative protein levels against time to determine the degradation rate and calculate the half-life.
Visualizations
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
Caption: Experimental workflow to confirm proteasome-dependent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Conjugation Chemistry for Amine-Terminated Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of amine-terminated linkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an amine-terminated linker with an NHS ester?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1][2] A pH range of 8.3-8.5 is often recommended to strike a balance between efficient acylation of the primary amine and minimizing the hydrolysis of the NHS ester.[1][3] At a lower pH, the amine group is protonated and less nucleophilic, which slows down the reaction rate.[1][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired conjugation reaction.[1][4]
Q2: Which buffers are recommended for amine conjugation reactions?
It is crucial to use buffers that do not contain primary amines.[1][5] Recommended buffers include:
These buffers are compatible with NHS ester chemistry as they will not compete with the target molecule for reaction with the activated ester.[1]
Q3: Which buffers should be avoided in amine conjugation?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[1][3][5] These buffers will react with the NHS ester, significantly reducing the efficiency of the desired conjugation.[1] However, Tris or glycine buffers can be useful for quenching the reaction to terminate the conjugation process.[1][7]
Q4: How does the stability of the NHS ester affect the conjugation reaction?
NHS esters are susceptible to hydrolysis in aqueous buffers, a competing reaction that deactivates the ester.[1][8] The rate of hydrolysis is highly dependent on the pH of the buffer, increasing as the pH becomes more alkaline.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4][6] To mitigate this, it is recommended to prepare fresh solutions of the NHS ester immediately before use and to perform the reaction under optimal pH conditions.
Q5: What are the recommended storage conditions for amine-terminated linkers and reactive esters?
It is recommended to store amine-terminated linkers and moisture-sensitive reagents like NHS esters and EDC at -20°C in a dry, dark environment to prevent degradation.[5] Before use, the vial should be allowed to equilibrate to room temperature to avoid moisture condensation, which can hydrolyze the reagent.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Low conjugation yield is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.[3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1] |
| Incompatible Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine). If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction.[1][9] |
| Hydrolysis of NHS Ester | Prepare fresh solutions of the NHS ester immediately before use.[1] Avoid repeated opening and closing of the reagent vial to minimize exposure to moisture. |
| Inactive Reagents | Reagents like NHS esters and EDC are sensitive to moisture and can lose reactivity over time.[3] Use fresh or properly stored reagents.[3] |
| Suboptimal Molar Ratios | The molar ratio of the reactants is critical. For NHS ester reactions, a molar excess of the NHS ester over the amine-terminated linker is often used. The optimal ratio will vary depending on the specific reactants and should be optimized.[3][5] |
| Low Reactant Concentration | Low concentrations can slow the reaction rate, allowing more time for the hydrolysis of the NHS ester.[5] If possible, increase the concentration of the reactants. |
| Steric Hindrance | The accessibility of the reactive site on your target molecule can influence conjugation efficiency.[3][8] The flexibility of the linker can help overcome minor steric hindrance.[3] |
Issue 2: Protein Aggregation During or After Conjugation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reactant Concentration | High concentrations of reactants can sometimes lead to protein aggregation.[3] Consider reducing the concentration of your protein and optimizing the molar ratio of the linker. |
| Suboptimal Buffer Conditions | The buffer composition can influence protein stability. Screen different buffer compositions to find one that minimizes aggregation. |
| Excessive Modification | A high degree of labeling can alter the protein's properties and lead to aggregation.[1] Reduce the molar excess of the labeling reagent to control the extent of modification. |
| Hydrophobicity of the Linker/Payload | The addition of hydrophobic linkers or payloads can decrease the overall solubility of the conjugate, leading to aggregation.[10] Using a hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer, can improve solubility.[5][11] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to an Amine-Terminated Linker
This protocol describes the direct reaction of an amine-terminated linker with a pre-activated NHS ester.
Materials:
-
Amine-terminated linker
-
NHS ester-containing molecule
-
Reaction Buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)[1][3]
-
Anhydrous DMSO or DMF[12]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[1]
-
Purification column (e.g., desalting column, size-exclusion chromatography)[12]
Procedure:
-
Dissolution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[12] Dissolve the amine-terminated linker in the Reaction Buffer.
-
Conjugation: Add the dissolved NHS ester to the amine-terminated linker solution with gentle mixing. The molar ratio of NHS ester to amine will need to be optimized, but a starting point of 1.1 to 2-fold molar excess of the amine can be used to favor mono-conjugation.[3]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3][12]
-
Quenching: Quench any unreacted NHS ester by adding the Quenching Buffer to a final concentration of 10-50 mM.[5] Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Purify the conjugate using a suitable method like a desalting column, size-exclusion chromatography (SEC), or HPLC to remove unreacted starting materials and byproducts.[12]
Protocol 2: Two-Step EDC/NHS Coupling of a Carboxylic Acid to an Amine-Terminated Linker
This two-step protocol is recommended because the optimal pH for carboxyl activation and amine coupling are different.[4]
Materials:
-
Molecule with a carboxylic acid group
-
Amine-terminated linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[4]
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)[4]
-
Quenching Solution (e.g., hydroxylamine or an amine-containing buffer)
-
Purification column
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Terminated Linker:
-
Quenching the Reaction:
-
Add the Quenching Solution to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove unreacted reagents and byproducts.
-
Data Summary
Table 1: Recommended pH Ranges for Common Amine Conjugation Chemistries
| Reaction Step | Chemistry | Recommended pH Range | Rationale |
| Amine Coupling | NHS Ester | 7.2 - 8.5[1][2] | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis).[1][2] |
| Carboxyl Activation | EDC/NHS | 4.5 - 6.0[4] | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[4] |
| Amine Coupling | EDC/NHS | 7.0 - 8.5[4] | Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS-activated carboxyl group.[4] |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[6] |
| 8.6 | 4°C | 10 minutes[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Large Molecule PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of large molecule Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?
A: Yes, a significant drop in potency from biochemical to cellular assays is a common indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the "Rule of 5" guidelines for orally available drugs, which can make it difficult for them to cross the cell membrane and reach their intracellular targets.[1][2][3] To confirm if low permeability is the issue, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1]
Q2: What are the key physicochemical properties of my PROTAC that influence its cell permeability?
A: Several key physicochemical properties significantly impact the cell permeability of PROTACs:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is significantly larger than traditional small molecule drugs and can hinder passive diffusion across the cell membrane.[1][3][4][5]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from the numerous polar functional groups in PROTACs, is a primary contributor to poor permeability.[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][4][5]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a flexible, "floppy" molecule, which may be entropically penalized when entering the structured environment of the cell membrane.[1][3]
-
Lipophilicity (logP/logD): While a certain degree of lipophilicity is required for membrane partitioning, excessively high lipophilicity (e.g., ALogP > 5) can lead to poor aqueous solubility and increased membrane retention, both of which reduce permeability.[5][6]
Q3: How does the linker component of the PROTAC affect its permeability?
A: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its permeability.[3] Key considerations for the linker include:
-
Length: Shorter linkers are generally favored as they help minimize the overall molecular weight and TPSA.[1] However, the effect of linker length can be complex and is often intertwined with changes in other properties like the number of HBDs and HBAs.[5]
-
Composition: The chemical makeup of the linker is crucial. Incorporating rigid or cyclic elements, such as piperidine or piperazine moieties, can improve rigidity, water solubility, and cell permeability.[3][7] Conversely, flexible linkers like polyethylene glycol (PEG) can sometimes lead to folded conformations that shield polar groups, which may also enhance permeability.[3][8]
-
Flexibility: The flexibility of the linker influences the PROTAC's ability to adopt different conformations. A so-called "chameleon effect" has been observed where PROTACs can adopt more compact, less polar conformations in a lipid environment to facilitate membrane crossing.[9][10]
Troubleshooting Guide
Problem: My PROTAC exhibits low permeability in a PAMPA assay.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive membrane permeability.[11] Low permeability in this assay suggests issues with the molecule's ability to passively diffuse across a lipid membrane.
Possible Causes and Suggested Solutions:
| Possible Cause | Suggested Solutions |
| High Polarity (High TPSA, HBD/HBA count) | Amide-to-Ester Substitution: Replacing an amide bond with an ester can remove a hydrogen bond donor and increase lipophilicity, which has been shown to improve permeability.[6][12] Mask Polar Groups: Introduce non-polar groups to shield polar functionalities. |
| High Molecular Weight | While challenging to address without significant redesign, focus on optimizing other parameters. Consider if both the warhead and E3 ligase ligand are as small as possible while retaining activity. |
| Suboptimal Lipophilicity | Adjust Linker Lipophilicity: Modify the linker to achieve an optimal lipophilicity range (e.g., ALogP between 3 and 5).[6] Increasing the number of -CH2- groups relative to oxygens in a PEG linker can increase lipophilicity.[5] |
| High Conformational Flexibility | Introduce Rigidity: Incorporate cyclic moieties (e.g., piperazine, piperidine) into the linker to reduce flexibility and pre-organize the molecule into a more permeable conformation.[3][7] Macrocyclization: In some cases, cyclizing the PROTAC has been shown to enhance degradation potency, potentially by pre-organizing the molecule for ternary complex formation.[4][7] |
Problem: My PROTAC has good PAMPA permeability but low cellular activity and low permeability in Caco-2/MDCK assays.
This scenario often points towards the involvement of active efflux transporters, which are protein pumps that actively remove substrates from the cell. The Caco-2 and MDCK cell lines are known to express various efflux transporters, such as P-glycoprotein (P-gp).[13]
Possible Causes and Suggested Solutions:
| Possible Cause | Suggested Solutions |
| PROTAC is a Substrate for Efflux Transporters | Structural Modifications: Make chemical modifications to reduce the PROTAC's recognition by efflux transporters. This can be an iterative process of structure-activity relationship (SAR) studies. Co-dosing with an Efflux Inhibitor: In an experimental setting, co-dosing with a known efflux pump inhibitor (e.g., verapamil for P-gp) can confirm if your PROTAC is an efflux substrate. An increase in intracellular accumulation or activity in the presence of the inhibitor would support this hypothesis. |
| Poor Intracellular Solubility | Improve Aqueous Solubility: Modify the PROTAC to enhance its solubility in the cytoplasm. The introduction of ionizable groups can sometimes improve solubility.[3] |
| Metabolic Instability | Assess Metabolic Stability: Perform metabolic stability assays (e.g., with liver microsomes) to determine if the PROTAC is being rapidly degraded. Modify Metabolically Liable Sites: If metabolic instability is confirmed, modify the identified labile sites. For example, replacing an amide with an ether linkage has been shown to improve pharmacokinetic profiles.[7] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).[1]
-
Add the PROTAC solution to the wells of a 96-well donor plate.[1]
-
-
Preparation of the Acceptor Plate:
-
Assay Assembly and Incubation:
-
Place the filter plate (with the lipid membrane) onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[8]
-
Add 150 µL of the donor solution to each well of the filter plate.[8]
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[8]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.[8]
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability coefficient (Pe) can be calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium, to assess both passive permeability and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[1][8]
-
Add the PROTAC solution in transport buffer (e.g., 10 µM) to the apical (upper) chamber (0.4 mL).[8]
-
Add fresh transport buffer to the basolateral (lower) chamber (1.2 mL).[8]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.[8]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Sample Analysis:
-
Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[8]
-
-
Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp value for both the A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[8]
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.[1]
-
Visualizations
Caption: PROTAC Mechanism of Action highlighting the critical cell permeation step.
Caption: A troubleshooting workflow for addressing poor PROTAC permeability.
Caption: Key chemical strategies to enhance the cell permeability of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
Technical Support Center: Identifying and Mitigating Neosubstrate Degradation by CRBN Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cereblon (CRBN) modulators and neosubstrate degradation.
Frequently Asked Questions (FAQs)
Q1: What are CRBN modulators and neosubstrates?
A: Cereblon (CRBN) is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] CRBN modulators are small molecules, such as immunomodulatory drugs (IMiDs) and other molecular glues, that bind to CRBN.[2][3] This binding alters the surface of CRBN, enabling it to recognize and recruit new proteins, referred to as "neosubstrates," that it would not typically interact with.[3][4] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, tagging them for degradation by the cell's proteasome.[5][6] This process of targeted protein degradation is a promising therapeutic modality for targeting proteins previously considered "undruggable".[7][8]
Q2: Why is identifying neosubstrates important?
A: Identifying the full spectrum of neosubstrates for a given CRBN modulator is critical for several reasons:
-
Therapeutic Efficacy: The intended therapeutic effect of a modulator is often achieved through the degradation of a specific neosubstrate (e.g., the degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma treatment).[1][9]
-
Toxicity and Off-Target Effects: Unintended degradation of other neosubstrates can lead to toxicity. For example, the degradation of the neosubstrate SALL4 is linked to the teratogenic effects of thalidomide.[1]
-
Mechanism of Action: A complete neosubstrate profile provides a comprehensive understanding of a compound's biological activity and mechanism of action.[4]
-
Drug Development: Understanding the structure-degradation relationship allows for the rational design of more selective and potent modulators with minimized off-target effects.[8][10][11]
Q3: What are the most common neosubstrates for well-known CRBN modulators?
A: Several neosubstrates have been identified for clinically used and investigational CRBN modulators. The selectivity profile can vary significantly between different modulators.[5][8][11] Common examples include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors whose degradation is key to the anti-myeloma activity of lenalidomide and pomalidomide.[1][2][9]
-
GSPT1 (G1 to S phase transition 1): A translation termination factor, the degradation of which is induced by compounds like CC-885 and is being explored for cancer therapy.[4][10]
-
Casein Kinase 1α (CK1α): A protein kinase whose degradation by lenalidomide is linked to its efficacy in myelodysplastic syndrome with del(5q).[4]
-
SALL4 (Sal-like protein 4): A transcription factor whose degradation is associated with thalidomide-induced birth defects.[1]
Troubleshooting Guides
Q1: My global proteomics experiment did not identify any significant neosubstrate degradation. What are the possible reasons?
A: Several factors could lead to a lack of significant hits in a proteomics screen:
-
Suboptimal Timepoint: Neosubstrate degradation is a dynamic process. A 4-hour treatment is often used to detect primary targets while minimizing secondary events, but optimal timing can vary.[5] Consider performing a time-course experiment (e.g., 6 and 24 hours) to capture degradation kinetics.[12]
-
Insufficient Compound Concentration: The concentration of the CRBN modulator may be too low to induce detectable degradation. It is important to run dose-response curves to determine optimal concentrations.[6]
-
Low Neosubstrate Abundance: The neosubstrate may be expressed at very low levels in the chosen cell line, making it difficult to detect changes in abundance.[9]
-
Cell Line Specificity: Neosubstrate expression can be highly cell-line specific. For instance, IKZF1 and IKZF3 are primarily expressed in immune cells.[12] Using multiple, relevant cell lines is recommended.[5][12]
-
Assay Sensitivity: The mass spectrometry method may lack the sensitivity to detect subtle changes in protein levels.[13] Overexpressing CRBN in a cell line like HEK293 can sometimes enhance the sensitivity for identifying weakly degraded neosubstrates.[9][12]
-
Rapid Protein Turnover: If a neosubstrate has a very high intrinsic turnover rate, modulator-induced degradation may be masked.[13]
Q2: I have identified a potential neosubstrate. How can I confirm the degradation is CRBN-dependent and mediated by the ubiquitin-proteasome system?
A: To validate a potential hit, you should perform the following confirmation experiments:
-
CRBN Knockout/Knockdown: The most direct way is to test your modulator in a CRBN knockout (KO) or knockdown (KD) cell line. Degradation of a true neosubstrate will be abrogated in the absence of CRBN.[10]
-
Proteasome Inhibition: Co-treat cells with your modulator and a proteasome inhibitor (e.g., MG132 or bortezomib). If degradation is proteasome-mediated, inhibition will "rescue" the neosubstrate from degradation.
-
Neddylation Inhibition: The activity of Cullin-RING ligases depends on the neddylation of the Cullin subunit. Co-treatment with a NEDD8-activating enzyme inhibitor, such as MLN4924, will block the activity of the CRL4^CRBN^ complex and prevent neosubstrate degradation.[12]
-
Competitive Inhibition: Co-treatment with a high concentration of a known CRBN binder like thalidomide or pomalidomide can competitively block the binding of your modulator, thereby preventing neosubstrate degradation. Covalent CRBN inhibitors like EM12-SO2F can also be used for this purpose.[3][14]
Q3: How can I mitigate the off-target degradation of a known neosubstrate while preserving the degradation of my target of interest?
A: Achieving selectivity is a major challenge in the development of CRBN modulators.[8][11] Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your modulator. Subtle chemical changes can lead to significant differences in neosubstrate profiles.[5][10] For example, analyzing a library of glutarimide-based modulators can help identify chemical features that correlate with selectivity.[8][11]
-
Rational Design: Although challenging, structural information from ternary complex (CRBN-modulator-neosubstrate) crystal structures can guide the design of more selective compounds.[1][4] The goal is to optimize interactions with the target of interest while disrupting interactions with off-target neosubstrates.
-
Multiparameter Optimization: Use computational models that predict undesired neosubstrate activity based on a few key chemical parameters to guide compound design.[8][11]
Quantitative Data Summary
The following tables summarize key quantitative data for characterizing CRBN modulator activity.
Table 1: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of IMiDs in RPMI 8266 Cells
| Compound | Neosubstrate | DC₅₀ (nM) | Dₘₐₓ (%) |
| Pomalidomide | IKZF1 | 12.01 | 86.85 |
| Pomalidomide | IKZF3 | 3.52 | 90.93 |
| Lenalidomide | IKZF1 | N/A* | < 50% |
| Lenalidomide | IKZF3 | 38.64 | 74.49 |
*Data adapted from Bio-Techne (2024).[6] DC₅₀ is the concentration of the compound that induces 50% degradation of the target protein. Dₘₐₓ is the maximum observed degradation. *No DC₅₀ was calculated because the Dₘₐₓ was less than 50%.
Table 2: Representative Neosubstrates Identified by Proteomics
| Cell Line | CRBN Modulator | Neosubstrate | Fold Change (log₂) | Validation Method |
| Huh-7 | MGD Compound | KDM4B | -1.5 | Ubiquitinomics, MLN4924 rescue |
| Huh-7 | MGD Compound | CNOT4 | -1.2 | Ubiquitinomics, MLN4924 rescue |
| NB-4 | MGD Compound | IKZF1 | -2.0 | Western Blot, CRBN KO |
| NB-4 | MGD Compound | IKZF3 | -2.1 | Western Blot, CRBN KO |
This table presents illustrative data based on findings from high-throughput proteomics screens.[12]
Experimental Protocols & Workflows
Protocol 1: Global Proteomics for Neosubstrate Identification
This protocol outlines a typical workflow for identifying neosubstrates using mass spectrometry.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MM1.S, Huh-7, NB-4) and treat with the CRBN modulator at a predetermined concentration (e.g., 1-10 µM) and a DMSO control for a set duration (e.g., 4, 6, or 24 hours).[5][12]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-Independent Acquisition (DIA-MS) is a powerful technique for this application.[15]
-
Data Analysis: Process the MS data using a suitable software suite. Perform statistical analysis to identify proteins with a significant reduction in abundance (e.g., >25% decrease) in the modulator-treated samples compared to the DMSO control.[12]
-
Hit Validation: Validate candidate neosubstrates using the confirmation methods described in the troubleshooting section (e.g., Western blotting in CRBN KO cells, co-treatment with MLN4924).[12]
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that a CRBN modulator can induce the ubiquitination of a neosubstrate in a reconstituted system.[7]
-
Reagent Assembly: Combine purified recombinant proteins in a reaction buffer: E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, the CRL4^CRBN^ complex (or CRBN:DDB1), and the purified neosubstrate of interest.
-
Initiate Reaction: Split the reaction mixture into two tubes. Add the CRBN modulator to one tube and a DMSO control to the other. Incubate at 37°C for 1-2 hours.
-
Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific to the neosubstrate.
-
Interpretation: A high-molecular-weight smear or laddering pattern appearing above the band for the unmodified neosubstrate in the modulator-treated sample indicates polyubiquitination. This effect should be absent in the DMSO control.
Visualizations
Caption: CRBN modulator-induced neosubstrate degradation pathway.
Caption: Workflow for identifying and validating CRBN neosubstrates.
Caption: A decision tree for troubleshooting proteomics experiments.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 3. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 8. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Validation of CRBN Engagement by Thalidomide-O-amido-C4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the engagement of the E3 ubiquitin ligase Cereblon (CRBN) by Thalidomide-O-amido-C4-NH2 hydrochloride. This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a CRBN-binding moiety connected to a linker.[1][2][3] Effective validation of its engagement with CRBN is a critical step in the development of potent and specific protein degraders.[4]
Introduction to CRBN and Thalidomide Derivatives
Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome.[5] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are known as immunomodulatory drugs (IMiDs). They bind directly to CRBN, altering the substrate specificity of the E3 ligase complex.[6] This mechanism is harnessed in PROTAC technology, where a thalidomide derivative is used to recruit CRBN to a specific protein of interest (POI), leading to the POI's degradation.[7][8]
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a C4 amine linker, making it suitable for PROTAC synthesis.[2][3]
Quantitative Comparison of CRBN Binders
While specific binding affinity data for this compound is not widely published, the affinities of its parent compounds are well-characterized and provide a crucial benchmark. The binding affinity of these molecules to CRBN can be influenced by the specific assay conditions and protein constructs used.[9]
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| Weak binding affinity | Fluorescence-based Thermal Shift | [5] | |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [10] |
| 0.64 µM | Isothermal Titration Calorimetry (ITC) | [9] | |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [10] |
Note: Binding affinities can vary between different studies and experimental setups.
Experimental Protocols for CRBN Engagement Validation
A variety of biophysical and cellular assays are employed to confirm and quantify the interaction between thalidomide derivatives and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[11][12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.[13][14]
Detailed Methodology:
-
Sample Preparation: Purified recombinant CRBN protein (often in complex with DDB1) is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[11] The this compound is dissolved in the same buffer.
-
Instrument Setup: The CRBN solution is loaded into the sample cell of the ITC instrument, and the ligand solution is loaded into the titration syringe.[15]
-
Titration: Small, precise aliquots of the ligand are injected into the sample cell containing the CRBN protein.
-
Data Acquisition: The heat released or absorbed during each injection is measured and recorded.
-
Data Analysis: The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[16]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess target engagement in a cellular environment.[17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[19] When a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[17]
Detailed Methodology:
-
Cell Treatment: Intact cells (e.g., K562 or HEK293) are incubated with this compound or a vehicle control for a specified time.[20][21]
-
Heat Treatment: The cell suspensions are heated to a range of temperatures to induce protein denaturation.[17]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble CRBN in each sample is quantified using methods such as Western blotting or AlphaScreen.[20]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble CRBN as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[18]
Fluorescence Polarization (FP) Competition Assay
FP assays are used to measure binding events in solution. In a competition format, a fluorescently labeled CRBN ligand (tracer) is displaced by an unlabeled competitor compound, resulting in a decrease in the polarization signal.[22][23]
Detailed Methodology:
-
Reagent Preparation: A solution containing purified recombinant CRBN-DDB1 protein complex, a fluorescently labeled thalidomide analog (e.g., FITC-thalidomide or pomalidomide-BODIPY), and an assay buffer is prepared.[22][23]
-
Competition: Serial dilutions of the test compound (this compound) are added to the protein-tracer mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization of each sample is measured using a suitable plate reader.
-
Data Analysis: The data is plotted as percent inhibition versus the concentration of the test compound, and an IC50 value is determined.
Visualizing the Mechanism and Workflow
Mechanism of PROTAC-mediated Protein Degradation
The following diagram illustrates the general mechanism by which a PROTAC, utilizing a thalidomide-based ligand, induces the degradation of a target protein.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in performing a CETSA experiment to validate target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
Comparing Thalidomide-O-amido-C4-NH2 hydrochloride to other CRBN ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of PROTAC (Proteolysis Targeting Chimera) and molecular glue development. The choice of the CRBN ligand is a critical design parameter that significantly influences the potency, selectivity, and physicochemical properties of the resulting degrader. This guide provides an objective comparison of Thalidomide-O-amido-C4-NH2 hydrochloride and other prominent CRBN ligands, supported by experimental data and detailed methodologies for key validation assays.
Overview of CRBN Ligands
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are the most extensively used ligands for engaging CRBN. These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. In the context of PROTACs, these ligands serve as the E3 ligase-recruiting moiety.
This compound is a functionalized thalidomide derivative designed for the straightforward synthesis of PROTACs. It incorporates the core thalidomide scaffold for CRBN binding, appended with a C4-amine linker. This ready-to-use building block facilitates the covalent attachment of a warhead that targets a protein of interest. Its performance, therefore, is intrinsically linked to the overall architecture of the final PROTAC molecule.
Other widely used CRBN ligands include:
-
Thalidomide: The archetypal CRBN ligand.
-
Lenalidomide: A thalidomide analog with improved potency for certain neosubstrates.
-
Pomalidomide: A second-generation IMiD with a higher binding affinity for CRBN compared to thalidomide.[1]
-
Iberdomide (CC-220): A potent CRBN E3 ligase modulator (CELMoD) with enhanced degradation activity for the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
-
Mezigdomide (CC-92480): Another potent CELMoD with robust anti-myeloma activity.
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand within a PROTAC is determined by its ability to promote the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN), leading to efficient target degradation. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
The following tables provide a comparative overview of the performance of different CRBN ligands. It is important to note that a direct head-to-head comparison is most informative when the target protein and linker are consistent. As such, direct quantitative data for this compound as a standalone entity is not available; its performance is evaluated within the context of a specific PROTAC.
Table 1: Illustrative Comparison of CRBN Ligands in PROTACs Targeting BET Proteins
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) | Key Observations |
| Pomalidomide-based | BRD4 | Varies | <1 nM - 430 nM | >90 | Pomalidomide's higher affinity for CRBN often leads to more potent PROTACs.[1] |
| Lenalidomide-based | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90 | The choice of ligand can significantly impact potency. |
| Thalidomide-based | BRD4 | H661 | < 0.5 µM | >90 | A short, direct linkage can be highly effective. |
Table 2: Impact of Linker Composition on the Performance of Pomalidomide-Based PROTACs Targeting BTK
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) |
| PEG | 3 units | 1.8 | 98 |
| PEG | 4 units | 2.5 | >99 |
| Alkyl | 7 atoms | 12.3 | 98 |
| Alkyl | 10 atoms | 4.8 | 98 |
Data synthesized from published literature. Absolute values are context-dependent.
Signaling Pathways and Experimental Workflows
The mechanism of action of CRBN-recruiting PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these molecules.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of CRBN-based degraders.
CRBN Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the binding affinity of a ligand to the CRBN-DDB1 complex in a competitive binding format.
Materials:
-
His-tagged CRBN-DDB1 protein complex
-
Fluorescently labeled tracer ligand (e.g., BODIPY-thalidomide)
-
Terbium-labeled anti-His antibody (Donor)
-
Test compounds (including this compound-containing PROTACs and other CRBN ligands)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add the His-tagged CRBN-DDB1 protein complex to each well and incubate for 15 minutes at room temperature.
-
Add the fluorescently labeled tracer ligand and the Terbium-labeled anti-His antibody.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Tracer).
-
Calculate the 665/620 nm emission ratio.
-
Plot the emission ratio against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Target Protein Degradation: Western Blotting
Objective: To quantify the reduction in the level of a target protein in cells treated with a CRBN-based degrader.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S for IKZF1/3)
-
CRBN-based degrader (PROTAC)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere or stabilize.
-
Treat the cells with serial dilutions of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation: NanoBRET™ Target Engagement Assay
Objective: To measure the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector
-
HaloTag®-Target Protein fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (Acceptor)
-
NanoBRET™ Nano-Glo® Substrate (Donor)
-
PROTACs and control compounds
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CRBN and HaloTag®-Target Protein vectors.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with serial dilutions of the PROTACs or control compounds and incubate for the desired time.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A higher ratio indicates ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess the potency of ternary complex formation.
Conclusion
The selection of a CRBN ligand is a critical decision in the design of protein degraders. While this compound offers a convenient and effective building block for PROTAC synthesis, the ultimate performance of the degrader is dictated by a complex interplay between the CRBN ligand, the linker, and the target-binding warhead. Higher affinity ligands such as pomalidomide may offer a route to more potent degraders. A systematic evaluation using the experimental protocols outlined in this guide is essential for the development of novel and effective CRBN-based therapeutics.
References
A Comparative Guide to Lenalidomide, Pomalidomide, and Thalidomide Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A crucial component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), engaged by ligands derived from the immunomodulatory drugs (IMiDs): thalidomide, lenalidomide, and pomalidomide.[1][]
The choice of IMiD linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of thalidomide, lenalidomide, and pomalidomide as CRBN-recruiting moieties for PROTACs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Path to Degradation
Thalidomide, lenalidomide, and pomalidomide all function by binding to CRBN, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3] This binding event does not inhibit the ligase but rather modulates its substrate specificity. When incorporated into a PROTAC, the IMiD moiety serves as a "handle" to hijack the CRL4-CRBN complex. The other end of the PROTAC, the "warhead," binds to the protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[4]
Within this ternary complex, the E3 ligase ubiquitinates the POI, tagging it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[4]
Comparative Performance: A Data-Driven Analysis
The selection of the IMiD linker is a critical optimization step in PROTAC design, with significant implications for binding affinity, degradation efficacy, and off-target effects.
Binding Affinity to Cereblon
Pomalidomide generally exhibits the highest binding affinity for CRBN, followed by lenalidomide and then thalidomide. This enhanced affinity can contribute to more stable ternary complex formation, which is often, but not always, correlated with more potent protein degradation.[4]
| Ligand | Binding Affinity (Kd) to CRBN | Reference(s) |
| Thalidomide | ~250 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
| Pomalidomide | ~157 nM | [1] |
Table 1: Comparative Binding Affinities of IMiDs to Cereblon.
On-Target Degradation Efficacy
| PROTAC Target | IMiD Ligand | DC50 | Dmax | Cell Line | Reference(s) |
| BET Proteins | |||||
| BRD4 | Pomalidomide (in ARV-771) | <1 nM | >95% | 22Rv1 | [5] |
| BRD4 | Lenalidomide (in dBET1) | 4 nM | >95% | MV4;11 | [5] |
| BTK | |||||
| BTK | Pomalidomide-based | ~1-40 nM | ~90% | Ramos | [5] |
Table 2: Representative Degradation Potency of PROTACs with Different IMiD Linkers. Note: Direct comparison is challenging due to variations in warheads, linkers, and cell lines used in different studies.
Off-Target Effects: Neosubstrate Degradation
A critical consideration in the use of IMiD-based PROTACs is their propensity to induce the degradation of endogenous "neosubstrates" of CRBN. This can lead to both therapeutic benefits and toxicities. The three IMiDs exhibit distinct neosubstrate profiles.[6][7]
| Neosubstrate | Thalidomide | Lenalidomide | Pomalidomide | Biological Relevance | Reference(s) |
| IKZF1 (Ikaros) | + | +++ | +++ | Lymphocyte development, anti-myeloma activity | [6] |
| IKZF3 (Aiolos) | + | +++ | +++ | Lymphocyte development, anti-myeloma activity | [6] |
| CK1α | - | ++ | - | Therapeutic in 5q-MDS, potential toxicity | [7] |
| SALL4 | ++ | + | ++ | Associated with teratogenicity | [8] |
Table 3: Comparative Neosubstrate Degradation Profiles of IMiDs. The number of '+' indicates the relative potency of degradation.
Experimental Protocols
A rigorous and standardized experimental workflow is essential for the evaluation and comparison of PROTACs.
Western Blot for Protein Degradation Assessment
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined duration (typically 6-24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for subsequent steps.[10]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[4]
-
AlphaLISA for Ternary Complex Formation
Objective: To detect and quantify the formation of the POI-PROTAC-CRBN ternary complex in a biochemical setting.
Methodology:
-
Reagent Preparation: Prepare recombinantly expressed and purified tagged POI (e.g., GST-tagged) and a tagged CRBN-DDB1 complex (e.g., FLAG-tagged).[12][13]
-
Assay Setup: In a 384-well plate, add the tagged POI, the tagged CRBN-DDB1 complex, and the PROTAC at various concentrations.[13]
-
Incubation: Incubate the mixture to allow for the formation of the ternary complex.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[12]
-
Signal Detection: Incubate the plate in the dark and then read on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.[12]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is indicative of ternary complex formation.[12]
Quantitative Mass Spectrometry for Proteome-wide Selectivity
Objective: To assess the selectivity of the PROTAC by quantifying changes in the abundance of proteins across the entire proteome.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[14]
-
Isobaric Labeling: Label the peptide samples from the different treatment conditions with tandem mass tags (TMT) or similar isobaric tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.[14]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the relative abundance of thousands of proteins. Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control are identified as potential off-targets.[14]
Conclusion
The choice between lenalidomide, pomalidomide, and thalidomide as a CRBN ligand for PROTAC development is a multifaceted decision that requires careful consideration of several factors. Pomalidomide's higher intrinsic affinity for CRBN often leads to more potent on-target degradation, but this can be accompanied by a broader range of neosubstrate degradation. Lenalidomide offers a balance of good CRBN binding and a distinct neosubstrate profile, including the unique degradation of CK1α, which can be therapeutically relevant or a liability depending on the context. Thalidomide, while having the lowest affinity, remains a valuable tool, particularly in foundational studies.
Ultimately, the optimal IMiD linker is context-dependent and must be empirically determined for each new target protein and warhead combination. A thorough evaluation of on-target efficacy, ternary complex formation, and off-target effects using the detailed experimental protocols provided in this guide will enable the rational design and selection of the most promising PROTAC candidates for further development.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
The Goldilocks Dilemma: A Comparative Guide to PROTAC Linker Length and Efficacy
An objective comparison of how the length of the linker in Proteolysis-Targeting Chimeras (PROTACs) critically influences their ability to degrade target proteins, supported by quantitative data and detailed experimental protocols.
The design of a PROTAC, a molecule engineered to hijack the body's cellular waste disposal system, is a tale of three parts: a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and the crucial linker that connects them.[1][2] The linker is far more than a simple tether; its length and composition are paramount in determining the efficacy, selectivity, and overall success of the PROTAC.[3][4][5] An improperly sized linker can lead to steric hindrance or inefficient ubiquitination, rendering the molecule ineffective.[6][7] This guide provides a comparative analysis of different linker lengths on the efficacy of PROTACs, offering researchers a data-driven foundation for rational design and optimization.
The PROTAC Mechanism: A Linker-Dependent Cascade
A PROTAC's function is to form a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[8] This proximity, dictated by the linker, allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[1] This catalytic process underscores the importance of the linker in achieving the optimal orientation for efficient ubiquitination.[7]
Comparative Efficacy: The Impact of Linker Length
Systematic studies have unequivocally demonstrated that linker length is a critical determinant of PROTAC potency. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[6] Below are quantitative data from studies targeting different proteins, illustrating this crucial relationship.
Case Study 1: Estrogen Receptor α (ERα) Degradation
In a foundational study, a series of PROTACs targeting the Estrogen Receptor α (ERα) were synthesized with varying linker lengths. The results clearly show an optimal length for achieving maximum degradation.[1][9]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from studies on ERα degradation.[3][6] |
The data indicates that a 16-atom linker was superior for ERα degradation, with both shorter and longer linkers proving less effective.[1][9] This highlights a "Goldilocks zone" for linker length, where it is long enough to avoid steric clash but short enough to ensure a productive conformation for ubiquitination.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation
Research on PROTACs targeting TBK1 revealed a different pattern. For this target, a minimum linker length was required to observe any degradation, after which a broader range of lengths proved effective.[4]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation Observed | N/A |
| 12 to 29 | Submicromolar | High |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data summarized from a study on TBK1 degraders.[4] |
This study suggests that for some protein pairs, flexible linkers can adopt suitable conformations over a range of lengths, but potency can decrease if the linker becomes excessively long.[4]
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and standardized experimental methods. The following are detailed protocols for essential assays used to quantify protein degradation and characterize ternary complex formation.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Orthogonal Assays for Validating Ternary Complex Formation
For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of key orthogonal assays used to confirm and characterize the formation of a Protein of Interest (POI)-PROTAC-E3 Ligase ternary complex. It includes supporting experimental data, detailed methodologies for key experiments, and visual workflows to ensure a comprehensive understanding of these validation techniques.
The principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The formation of this ternary complex is the linchpin of this process. Therefore, robust and multifaceted validation using independent experimental methods—an orthogonal approach—is paramount to minimize method-specific artifacts and build a conclusive body of evidence.
Comparative Analysis of Key Validation Assays
A strategic combination of biophysical and cell-based assays provides a comprehensive validation of ternary complex formation. Each method offers unique insights into the binding events, thermodynamics, and kinetics of the complex.
Data Presentation: Quantitative Comparison of Assays
The following tables summarize quantitative data for well-characterized PROTACs, demonstrating the types of measurements obtained from various orthogonal assays.
Table 1: Quantitative Data for the BRD4-MZ1-VHL Ternary Complex
| Assay Method | Parameter Measured | Value | Notes |
| Surface Plasmon Resonance (SPR) | Binary KD (MZ1 to VHL) | ~70 nM | Provides kinetic data (kon, koff).[1] |
| Ternary KD (MZ1:BRD4BD2 to VHL) | ~2 nM | Demonstrates enhanced affinity in the ternary complex.[1] | |
| Cooperativity (α) | >1 (Positive) | Indicates favorable protein-protein interactions mediated by the PROTAC.[1] | |
| Isothermal Titration Calorimetry (ITC) | Binary KD (MZ1 to VHL) | 67 ± 8 nM | Provides thermodynamic data (ΔH, ΔS).[2] |
| Cooperativity (α) | >1 (Positive) | Confirms the favorable formation of the ternary complex.[3] | |
| NanoBRET | Ternary Complex Formation | Dose-dependent increase | Live-cell assay confirming intracellular complex formation.[4][5] |
| Kinetic Analysis | Stable complex over time | Allows for real-time monitoring of complex formation and stability in a cellular context.[4] |
Table 2: Quantitative Data for BRD4 Degraders ARV-771 and dBET6
| PROTAC | Assay Method | E3 Ligase | Parameter Measured | Value | Notes |
| ARV-771 | NanoBRET | VHL | Ternary Complex Formation | Dose-dependent increase (detection down to 4 nM) | Demonstrates high sensitivity in a live-cell assay.[6] |
| dBET6 | AlphaLISA | CRBN | Ternary Complex Formation | Signal increase at 200 nM dBET6 | Shows the characteristic "hook effect" at higher concentrations.[7] |
| EC50 | 6 nM (for BRD4 degradation) | Correlates ternary complex formation with downstream functional outcome.[8] |
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Ternary Complex Formation and Protein Degradation
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Caption: A typical experimental workflow for analyzing ternary complex formation using Surface Plasmon Resonance (SPR).
Logical Relationship: Orthogonal Validation Strategy
Caption: A logical workflow for the comprehensive validation of a PROTAC candidate using orthogonal assays.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results.
Protocol 1: Surface Plasmon Resonance (SPR) Assay
Objective: To determine the kinetics (association rate kon, dissociation rate koff) and affinity (KD) of binary and ternary complex formation, and to calculate the cooperativity factor (α).
Materials:
-
High-purity POI and E3 Ligase (one with an affinity tag like His or Biotin for immobilization).
-
PROTAC compound.
-
SPR instrument and appropriate sensor chips (e.g., Ni-NTA for His-tagged protein).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
Step-by-Step Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions. For a His-tagged ligase on a Ni-NTA chip, this involves a standard nickel-chelation capture.
-
Binary Affinity Measurement:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine kon, koff, and the binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the POI and a varying concentration of the PROTAC. Pre-incubate these solutions briefly.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex and the ternary KD.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is a measure of how the binding of one partner influences the binding of the other. It is calculated as the ratio of the binary to the ternary dissociation constants.[9][10]
-
α = KD,binary / KD,ternary
-
α > 1 indicates positive cooperativity (the POI enhances PROTAC binding to the E3 ligase).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Protocol 2: NanoBRET™ Ternary Complex Assay (Live-Cell)
Objective: To measure the dose-dependent formation of a ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase component (e.g., VHL or CRBN).
-
Transfection reagent.
-
HaloTag® NanoBRET® 618 Ligand.
-
NanoBRET® Nano-Glo® Substrate.
-
PROTAC compound.
-
Optically clear 96- or 384-well assay plates.
Step-by-Step Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors. Seed the transfected cells into assay plates and incubate for 24-48 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound and add them to the labeled cells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (~618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the EC50 for ternary complex formation. A characteristic "bell-shaped" or "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
Objective: To qualitatively confirm the PROTAC-induced interaction between the POI and the E3 ligase.
Materials:
-
Cells expressing the POI and E3 ligase (endogenously or via transfection with tagged proteins, e.g., FLAG-POI and HA-E3).
-
PROTAC compound and vehicle control (DMSO).
-
Non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against one of the tagged proteins for immunoprecipitation (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Western blot reagents (primary antibodies against both POI and E3 ligase, secondary antibodies, etc.).
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a time determined by degradation kinetics (often a short time point to capture the complex before degradation). Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the tagged POI (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the POI and the E3 ligase (or their tags).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: An increased signal for the E3 ligase in the PROTAC-treated immunoprecipitate compared to the vehicle control confirms the formation of the ternary complex.
Conclusion
The validation of ternary complex formation is a cornerstone of developing proximity-inducing therapeutics like PROTACs. No single assay can provide a complete picture of the complex's formation, stability, and function. By employing a combination of orthogonal validation techniques—spanning from quantitative, in vitro biophysical methods like SPR and ITC to qualitative and kinetically-resolved, cell-based assays like NanoBRET and Co-IP—researchers can confidently characterize the activity of their molecules. This multi-pronged approach provides a robust foundation for structure-activity relationship studies, guides medicinal chemistry efforts, and ultimately paves the way for the development of novel and effective therapeutics.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: VHL vs. CRBN E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a critical determinant in the design and subsequent success of Proteolysis Targeting Chimeras (PROTACs). The two most prevalently utilized E3 ligases in PROTAC development are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN). This guide provides an objective, data-driven comparison of VHL- and CRBN-based PROTACs to inform research and development decisions, summarizing key performance differences and providing the experimental context for this analysis.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. While the fundamental mechanism is conserved, the choice between CRBN and VHL can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1]
CRBN is a substrate receptor for the CUL4A-DDB1 E3 ligase complex, while VHL is the substrate recognition subunit of the CUL2-elongin B/C complex. These differences in their associated cullin-RING ligase complexes, as well as their distinct cellular localization and substrate recognition profiles, can be strategically leveraged for specific therapeutic outcomes.[1]
Quantitative Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for VHL- and CRBN-based PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4 and Epidermal Growth Factor Receptor (EGFR). It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the published literature. The data presented here is compiled from different studies and should be interpreted with this in mind.
Table 1: Comparative In Vitro Degradation Data of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | 23 | >95 | [2] |
| ARV-771 | VHL | 22Rv1 | 8 | >95 | [2] |
| dBET1 | CRBN | 22Rv1 | 430 | >95 | [2] |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | >95 | [2] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Comparative In Vitro Degradation Data of EGFR PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 | VHL | H3255 | 10 | ~90 | [1] |
| CP17 | VHL | PC-9 | 3 | >95 | [1] |
| Compound 13a | CRBN | HCC827 | 25 | >90 | [1] |
| Compound 7 | CRBN | Ba/F3 EGFR L858R/T790M | 5 | >95 | [1] |
Key Differentiation Factors
The choice between a VHL- or CRBN-based PROTAC is multifaceted and depends on the specific therapeutic goals and the target protein's characteristics.
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Ligand Properties | Ligands are generally larger and more peptidic, which can present challenges for cell permeability and oral bioavailability.[1] | Utilize smaller, more "drug-like" ligands (e.g., thalidomide derivatives), often leading to better physicochemical properties.[1] |
| Selectivity | The binding pocket of VHL is more buried, which can lead to better selectivity for specific substrates.[] | CRBN has a broader substrate promiscuity, which includes zinc-finger transcription factors, potentially leading to off-target effects.[] |
| Subcellular Localization | Predominantly cytosolic, but can also be found in the nucleus.[1][] | Primarily located in the nucleus, but can shuttle to the cytoplasm.[1][] |
| Tissue Expression | Ubiquitous, but expression can be low in certain solid tumors, which may impact PROTAC potency.[] | Ubiquitously expressed, with high levels in hematopoietic cells.[] |
| Kinetics | Forms relatively long-lived ternary complexes, which may be advantageous for targeting stable proteins.[] | Exhibits fast turn-over rates, potentially beneficial for rapid degradation of target proteins.[] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are generalized protocols for key experiments in PROTAC development.
Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometry analysis to determine the relative protein levels and calculate DC50 and Dmax values.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ternary complex. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes and analyze by Western blotting for the presence of all three components: the target protein, the PROTAC-bound E3 ligase, and the E3 ligase itself.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the E3 ligase complex (VHL or CRBN), and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for ubiquitination.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to observe the characteristic laddering pattern of polyubiquitination.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Perspectives
The decision to utilize a VHL- or CRBN-based E3 ligase ligand in PROTAC design is not a one-size-fits-all scenario and is contingent on the specific therapeutic application. VHL-based PROTACs may offer advantages in terms of selectivity, while the smaller, more drug-like nature of CRBN ligands can lead to more favorable pharmacokinetic profiles.[2]
Ultimately, the optimal PROTAC is a result of the synergistic interplay between the target protein binder, the E3 ligase ligand, and the connecting linker. Both VHL and CRBN remain highly valuable E3 ligases for the development of protein degraders. The selection process should be guided by empirical data, taking into account the specific target, the desired selectivity profile, and the required pharmacokinetic properties for the intended clinical application.[1] The exploration of novel E3 ligases beyond VHL and CRBN is an active area of research that holds the promise of further expanding the therapeutic potential of targeted protein degradation.
References
Confirming Target Protein Degradation: A Comparative Guide to Negative Controls
In the rapidly advancing field of targeted protein degradation (TPD), molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are revolutionizing therapeutic strategies by harnessing the cell's own machinery to eliminate disease-causing proteins.[1][2] For researchers, scientists, and drug development professionals, rigorous validation is paramount to ensure that the observed depletion of a target protein is a direct result of the intended mechanism and not due to off-target effects, general toxicity, or other confounding factors.[3][4] This guide provides an objective comparison of essential negative control experiments, complete with supporting data, detailed protocols, and visual workflows, to confirm on-target protein degradation.
The core principle of a PROTAC is to form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][5] A robust validation workflow must therefore include experiments that unequivocally demonstrate each step of this process.[6] Negative controls are structurally similar to the active degrader but are deficient in a key aspect of its function, making them indispensable tools for mechanistic validation.[3]
Comparative Analysis of Negative Control Strategies
The selection of appropriate negative controls is critical for interpreting experimental outcomes. Each type of control interrogates a specific part of the degrader's mechanism of action.
| Control Strategy | Principle | Primary Use | Key Considerations & Limitations |
| Inactive Epimer/Diastereomer Control | A stereoisomer of the active PROTAC where a critical chiral center on the E3 ligase ligand is inverted (e.g., on the hydroxyproline moiety for VHL ligands).[3][][8] | To demonstrate that degradation is dependent on E3 ligase binding. This is often considered the gold-standard negative control. | Requires specific chemical synthesis. Does not rule out off-target effects of the "warhead" (the part that binds the target protein). |
| Non-binding "Warhead" Control | The PROTAC is modified so that the "warhead" portion no longer binds to the protein of interest (POI).[3] | To confirm that degradation requires binding to the target protein. | Synthesis can be challenging if the structure-activity relationship of the warhead is not well understood. |
| E3 Ligase Ligand Alone | The E3 ligase-binding molecule is used without the linker and warhead.[5] | To assess any biological effects of engaging the E3 ligase that are independent of target degradation. | Does not control for effects related to the warhead or the complete PROTAC structure. |
| Warhead (Target Ligand) Alone | The POI-binding molecule is used by itself.[5] | To distinguish between the effects of target degradation versus target inhibition (i.e., simply binding to the target without degrading it). | Essential for comparing the phenotypic outcome of degradation vs. inhibition. |
| CRISPR-Mediated Knockout/Mutation | The gene encoding the E3 ligase is knocked out, or the target protein is mutated to prevent degrader binding.[9] | To provide genetic evidence that the degradation is dependent on the specific E3 ligase and the intended binding site on the target. | Can be time-consuming to generate and validate cell lines. Potential for off-target CRISPR effects.[10] |
| Proteasome/Neddylation Inhibition | Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the degrader.[9][11] | To confirm that protein loss is mediated by the proteasome and requires a functional Cullin-RING E3 ligase (CRL) complex. | These inhibitors have broad effects and can be toxic, potentially leading to confounding results.[4] |
Quantitative Data Comparison
Effective validation relies on the quantitative analysis of protein degradation. The following tables illustrate the expected outcomes for a hypothetical active PROTAC ("Degrader-A") and its corresponding negative controls.
Table 1: Example Degradation Parameters
DC₅₀ is the concentration of the compound that induces 50% degradation of the target protein, while Dₘₐₓ represents the maximum percentage of degradation observed.
| Compound | Description | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader-A | Active PROTAC | 15 | 95 |
| Inactive Epimer | E3 Ligase Binding-Deficient Control | > 10,000 | < 10 |
| Non-binding Warhead | Target Binding-Deficient Control | > 10,000 | < 10 |
| Warhead Alone | Target Ligand Only | No Degradation | No Degradation |
Table 2: Example Binding Affinity Data (Kd)
Binding affinity (Kd) confirms that the components of the PROTAC interact with their intended partners. A lower Kd value indicates stronger binding.
| Compound | Binding to Target Protein (Kd, nM) | Binding to E3 Ligase (Kd, nM) |
| Degrader-A | 50 | 200 |
| Inactive Epimer | 52 | > 20,000 |
| Warhead Alone | 45 | No Binding |
| E3 Ligase Ligand Alone | No Binding | 190 |
Visualizing the Process
Diagrams generated using Graphviz can clarify the complex mechanisms and workflows involved in validating targeted protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for validating a targeted protein degrader.
Caption: How negative controls dissect the degradation pathway.
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable data.
Protocol 1: Western Blot for Target Degradation
Objective: To quantify the reduction in the levels of the protein of interest (POI) following treatment with a degrader and its controls.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with the active degrader and negative controls at various concentrations (e.g., a 7-point dilution series from 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).[1][11]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[5] Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software to determine the percentage of remaining protein relative to the vehicle control.
Protocol 2: Co-treatment with Proteasome Inhibitor
Objective: To confirm that the degradation of the POI is proteasome-dependent.
Methodology:
-
Seeding and Adherence: Follow Step 1 from Protocol 1.
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[11]
-
Co-treatment: Add the active degrader at a concentration known to cause significant degradation (e.g., DC₉₀) to the inhibitor-containing media and co-incubate for the desired time (e.g., 6-8 hours).
-
Analysis: Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1. A successful control will show that pre-treatment with the proteasome inhibitor "rescues" the protein from degradation.
Protocol 3: Cellular Viability Assay
Objective: To ensure that the reduction in protein levels is not a secondary effect of compound-induced cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[5]
-
Treatment: Treat the cells with the same concentration range of the active degrader and controls as used in the degradation experiments.
-
Incubation: Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
Assay: Use a commercial viability reagent such as CellTiter-Glo®. Add the reagent to each well, mix, and incubate according to the manufacturer's instructions.[5]
-
Data Analysis: Measure luminescence using a plate reader. The viability in treated wells should not be significantly lower than in vehicle-treated wells at concentrations where degradation is observed.
Conclusion
Validating on-target protein degradation is a multi-faceted process that requires a suite of well-designed control experiments. No single control is sufficient. A combination of chemical controls (inactive epimers, non-binding warheads), biological controls (proteasome inhibitors), and genetic controls (E3 ligase knockouts) provides the most robust and convincing evidence.[6][9] By systematically demonstrating that protein loss is dependent on target binding, E3 ligase recruitment, and proteasome activity, researchers can confidently attribute the observed biological effects to true on-target degradation, paving the way for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. What negative controls should I use for CRISPR-Cas9 gene editing experiments? [horizondiscovery.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Novel CRBN Ligands and Thalidomide Derivatives for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging Cereblon (CRBN) ligands against established thalidomide derivatives. By objectively presenting performance data from key experiments, this document aims to inform the selection and development of next-generation molecular glue degraders.
Introduction: The Evolving Landscape of CRBN-Mediated Protein Degradation
Cereblon (CRBN) is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.[1][2] The discovery that thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues" by binding to CRBN and inducing the degradation of specific "neosubstrates" has revolutionized targeted protein degradation (TPD).[1][2] This mechanism has been successfully exploited for the treatment of hematological malignancies.[2]
Thalidomide, lenalidomide, and pomalidomide are the foundational CRBN ligands, each exhibiting a distinct profile of neosubstrate degradation, primarily targeting the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] However, the field is rapidly advancing with the development of novel CRBN E3 ligase modulators (CELMoDs) that offer improved potency, selectivity, and novel neosubstrate profiles.[3] This guide benchmarks these new ligands against the established thalidomide derivatives, providing a data-driven resource for researchers in the field.
Mechanism of Action: A Molecular Glue Approach
CRBN ligands do not inhibit the enzymatic activity of the E3 ligase. Instead, they modulate its substrate specificity. Upon binding to a hydrophobic pocket in CRBN, the ligand alters the surface of the substrate receptor, creating a new interface that promotes the recruitment of proteins not normally targeted by CRL4^CRBN^.[1][2] These recruited proteins, or neosubstrates, are then polyubiquitinated and subsequently degraded by the proteasome.[1][2]
Head-to-Head Comparison: New CRBN Ligands vs. Thalidomide Derivatives
The following tables summarize the performance of next-generation CRBN ligands in comparison to thalidomide, lenalidomide, and pomalidomide.
Binding Affinity to CRBN
Binding affinity is a critical parameter for the efficacy of a CRBN ligand. It is typically measured by assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST), and is often reported as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Ligand | Assay Type | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | ~2500 | [5] |
| Lenalidomide | TR-FRET | 1500 | [6] |
| Pomalidomide | TR-FRET | 1200 | [6] |
| Iberdomide (CC-220) | TR-FRET | 60 | [6][7] |
| Avadomide (CC-122) | MST | - | [8][9] |
| CC-885 | - | - | [10][11] |
| YJ1b | TR-FRET | 206 | [12] |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Neosubstrate Degradation Potency and Selectivity
The potency of neosubstrate degradation is quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation). These values are typically determined by Western Blot or proteomic analyses.
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
| Ligand | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1/3 | MM.1S | - | - | [2] |
| Pomalidomide | IKZF1/3 | MM.1S | - | - | [2] |
| Iberdomide (CC-220) | Ikaros | - | 1 | - | [7] |
| Iberdomide (CC-220) | Aiolos | - | 0.5 | - | [7] |
| Avadomide (CC-122) | Aiolos/Ikaros | DLBCL lines | - | - | [13] |
| PVTX-405 | IKZF2 | - | 0.7 | 91 | [14] |
Degradation of GSPT1
| Ligand | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CC-885 | GSPT1 | AML cell lines | - | - | [10][11] |
| Compound 26 | GSPT1 | MM.1S | - | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the characterization of CRBN ligands.
CRBN Binding Assays
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive assay measures the binding of a test compound to CRBN by detecting the disruption of a FRET signal between a fluorescently labeled CRBN and a tracer ligand.[16]
-
Reagent Preparation : Prepare assay buffer, GST-tagged human CRBN protein, an anti-GST antibody labeled with Europium cryptate (donor), and a thalidomide-based tracer labeled with a red fluorophore (acceptor).[16]
-
Assay Plate Setup : In a low-volume 384-well plate, add serial dilutions of the test compound.
-
Protein Addition : Add the GST-tagged CRBN protein to each well.
-
Detection Reagent Addition : Add a pre-mixed solution of the donor and acceptor HTRF reagents.[16]
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 3 hours).
-
Signal Reading : Read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.
-
Data Analysis : Calculate the HTRF ratio and plot against the compound concentration to determine the IC50 value.
b) Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled CRBN ligand upon binding to the CRBN protein.[17][18]
-
Reagent Preparation : Prepare assay buffer, purified recombinant CRBN protein, and a fluorescently labeled thalidomide tracer.[17]
-
Assay Plate Setup : In a black, low-binding microtiter plate, add serial dilutions of the test compound.
-
Reaction Mix : Add the CRBN protein and the fluorescent tracer to each well.
-
Incubation : Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Signal Reading : Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Data Analysis : The decrease in polarization is proportional to the displacement of the tracer by the test compound. Plot the change in polarization against the compound concentration to determine the IC50 value.
Western Blot for Neosubstrate Degradation
This technique is used to quantify the reduction in the levels of a specific neosubstrate following treatment with a CRBN ligand.[1][19]
-
Cell Culture and Treatment : Plate cells (e.g., MM.1S) and treat with a dose range of the CRBN ligand or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE and Protein Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][19]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.[1]
-
Data Analysis : Quantify the band intensities and normalize the neosubstrate signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling
Tandem Mass Tag (TMT)-based proteomics allows for the unbiased, global analysis of protein expression changes following treatment with a CRBN ligand, providing a comprehensive view of its selectivity.[15]
-
Sample Preparation :
-
Treat cells with the CRBN ligand or vehicle control.
-
Lyse the cells, and digest the proteins into peptides using trypsin.[23]
-
Label the peptides from each condition with a different TMT isobaric tag.
-
-
LC-MS/MS Analysis :
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis :
-
Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software.
-
Perform statistical analysis to identify proteins that are significantly downregulated by the CRBN ligand.
-
Conclusion and Future Directions
The development of novel CRBN ligands is expanding the landscape of targeted protein degradation beyond the initial thalidomide derivatives. Newer compounds like iberdomide (CC-220) and CC-885 demonstrate enhanced potency and novel neosubstrate specificities, offering the potential for improved therapeutic outcomes and the ability to target previously "undruggable" proteins.[3][10] The continued exploration of the structure-activity relationships of CRBN ligands will be crucial for designing next-generation molecular glues with tailored degradation profiles and minimized off-target effects. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers contributing to this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
- 19. benchchem.com [benchchem.com]
- 20. origene.com [origene.com]
- 21. bio-rad.com [bio-rad.com]
- 22. benchchem.com [benchchem.com]
- 23. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
The Decisive Connection: Evaluating the Impact of Linker Attachment Point on Degradation Selectivity
A Comparative Guide for Researchers in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While significant attention is often given to the warhead and E3 ligase ligand, the linker and its attachment points are now understood to be critical determinants of a PROTAC's potency and, crucially, its selectivity. This guide provides a comparative analysis of how the linker attachment point can be strategically manipulated to achieve selective degradation of a desired target over closely related off-targets, supported by experimental data and detailed protocols.
The Linker's Role in Dictating Selectivity
The linker in a PROTAC is not merely a passive spacer but an active modulator of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. The geometry of this ternary complex is paramount for efficient and selective ubiquitination of the target protein. Altering the point at which the linker is attached to either the warhead or the E3 ligase ligand can profoundly influence the relative orientation of the POI and the E3 ligase, thereby favoring the formation of a productive ternary complex for the intended target while disfavoring it for off-targets. This principle can be exploited to transform a non-selective warhead into a highly selective degrader.
Comparative Analysis: The Case of p38 MAPK Isoform Selectivity
A compelling example of linker attachment point optimization is the development of selective degraders for the p38 mitogen-activated protein kinase (MAPK) family. The four p38 isoforms (α, β, γ, and δ) share a high degree of homology in their ATP-binding sites, making the development of isoform-specific inhibitors challenging. However, by using the promiscuous kinase inhibitor foretinib as a warhead and strategically altering the linker attachment point on the von Hippel-Lindau (VHL) E3 ligase ligand, researchers have successfully created isoform-selective PROTACs.
The following table summarizes the degradation selectivity of two foretinib-based PROTACs, SJFα and SJFδ, which differ only in the linker attachment point on the VHL ligand.
| PROTAC Name | Linker Attachment on VHL Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| SJFα | Amide Attachment | p38α | 7.16 ± 1.03 | 97.4 | [1] |
| p38β | No significant degradation up to 2.5 µM | Not applicable | [1] | ||
| p38γ | No significant degradation up to 2.5 µM | Not applicable | [1] | ||
| p38δ | 299 | 18 | [1] | ||
| SJFδ | Phenyl Attachment | p38α | No significant degradation | Not applicable | [1] |
| p38β | No significant degradation | Not applicable | [1] | ||
| p38γ | No significant degradation | Not applicable | [1] | ||
| p38δ | 46.17 ± 9.85 | 99.41 ± 3.31 | [1] |
Data Interpretation:
The data clearly demonstrates that a subtle change in the linker's exit vector from the VHL ligand dramatically inverts the degradation selectivity. SJFα, with an amide linker attachment, potently and selectively degrades p38α while having minimal effect on p38δ.[1] Conversely, SJFδ, with a phenyl linker attachment, selectively degrades p38δ with high efficacy, while sparing p38α.[1] This remarkable switch in selectivity underscores the critical role of the linker attachment point in dictating the geometry of the ternary complex and subsequent degradation profile.
Visualizing the Principles of PROTAC Action and Evaluation
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for its evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible assessment of PROTAC-mediated protein degradation is essential for structure-activity relationship (SAR) studies. The following is a detailed protocol for determining the degradation concentration (DC50) and maximum degradation (Dmax) of a PROTAC using Western blotting.
1. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is from 1 nM to 10,000 nM. Include a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (typically at or near the DC50) and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of degradation.
-
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration.
2. Sample Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes with intermittent vortexing.
-
Lysate Clarification: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or vinculin), or run a parallel gel.[2]
4. Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band for each sample.
-
Calculation of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
DC50 and Dmax Determination: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the DC50 and Dmax values.[3]
Conclusion
The strategic selection of the linker attachment point is a powerful tool in the rational design of selective PROTACs. As demonstrated by the case of p38 MAPK isoform-selective degraders, modifying the exit vector from the E3 ligase ligand can completely switch the degradation profile, turning a promiscuous warhead into a highly specific molecular tool. This principle holds true for both the E3 ligase ligand and the warhead, and careful consideration of these attachment points, in conjunction with linker length and composition, is paramount for developing next-generation targeted protein degraders with improved efficacy and reduced off-target effects. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these critical design parameters.
References
Safety Operating Guide
Proper Disposal of Thalidomide-O-amido-C4-NH2 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds such as Thalidomide-O-amido-C4-NH2 hydrochloride are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this E3 ligase ligand-linker conjugate, which is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound and its analogs are classified as hazardous due to their potential reproductive toxicity and acute toxicity.[1] All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Essential Safety and Chemical Data
A thorough understanding of the chemical properties and hazards associated with this compound is the first step in safe handling and disposal.
| Property | Value |
| Synonyms | Thalidomide - linker 3; N-(4-Aminobutyl)-2-[[2-(2, 6-dioxo-3-piperidinyl)-2, 3-dihydro-1, 3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride |
| Molecular Formula | C19H23ClN4O6 |
| Molecular Weight | 438.86 g/mol |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Known Hazards | Acute oral toxicity, Acute dermal toxicity, Suspected of damaging fertility or the unborn child[1] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound. This procedure is a general guideline and must be adapted to comply with your institution's specific EHS policies.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately from personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your EHS department for guidance on respirator selection.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Container Management:
Proper segregation of waste is crucial for safe and compliant disposal. Do not mix different waste streams unless explicitly permitted by your EHS department.
-
Solid Waste:
-
Unused or Expired Compound: Collect the pure compound in its original container or a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, weighing boats, and contaminated bench paper should be collected in a designated, lined, and sealed hazardous waste container.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvent used.
-
Rinsate: When decontaminating non-disposable glassware, the initial rinsate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on EHS guidelines.
-
-
Sharps Waste:
-
Contaminated Needles and Syringes: Dispose of all contaminated sharps in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.
-
Contaminated Glassware: Broken glassware contaminated with the compound should be placed in a rigid, puncture-resistant container labeled as hazardous waste.
-
3. Labeling and Storage:
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard")
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information
-
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Waste Pickup: Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to schedule a pickup.
-
Documentation: Complete all required waste disposal manifests and documentation provided by your EHS department. Maintain a record of all disposed of hazardous waste for regulatory compliance.
Disclaimer: This information is intended as a general guide. The responsibility for the safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
Essential Safety and Operational Protocols for Handling Thalidomide-O-amido-C4-NH2 hydrochloride
For researchers, scientists, and drug development professionals, the following provides immediate, essential guidance for the safe handling and disposal of Thalidomide-O-amido-C4-NH2 hydrochloride, a potent thalidomide analog. Given its classification—acutely toxic if swallowed, harmful in contact with skin, and a suspected reproductive toxicant—strict adherence to these protocols is imperative to ensure personnel safety and mitigate environmental contamination.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes protection for the skin, eyes, and respiratory system.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the compound, which is harmful.[1] Double gloving provides an extra layer of protection against potential tears or contamination. |
| Body Protection | Disposable Gown | Long-sleeved, seamless, with tight-fitting cuffs, closing in the back | Provides full body coverage to prevent skin contact.[2] Gowns should be changed immediately after a spill or every two to three hours.[2] |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects eyes from potential splashes or airborne particles of the compound. |
| Respiratory Protection | Fitted Respirator (e.g., N95) or Powered Air-Purifying Respirator (PAPR) | NIOSH-approved | Necessary if there is a risk of generating dust or aerosols.[3] Standard surgical masks do not offer adequate respiratory protection.[2] |
Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Handling :
-
When weighing the solid compound, perform this task in a ventilated balance enclosure or a fume hood to contain any dust.
-
If creating a solution, handle the liquid within the fume hood.
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
-
Cleanup :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
All disposable items that have come into contact with the compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
-
Containerization :
-
Storage and Disposal :
-
Store the sealed waste container in a designated and secure satellite accumulation area.[3]
-
Maintain a detailed log of the waste generated, including the quantity and date.[3]
-
Contact your institution's EHS office to schedule a pickup for proper disposal in accordance with local, state, and federal regulations.[3]
-
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : Non-essential personnel should immediately leave the area.[3]
-
Ventilate : Ensure the area is well-ventilated.[3]
-
Contain : Use an absorbent material to contain the spill.[3]
-
Clean : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[3]
-
Decontaminate : Clean the spill area with an appropriate solvent.[3]
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
